Aklaviketone
Description
Propriétés
IUPAC Name |
methyl (1R,2R)-2-ethyl-2,5,7-trihydroxy-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,17,23,27,29H,3,8H2,1-2H3/t17-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAXMIHGEZOCTQ-HTAPYJJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC(=O)C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151323 | |
| Record name | Aklaviketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116235-59-7 | |
| Record name | Methyl (1R,2R)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-4,6,11-trioxo-1-naphthacenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116235-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aklaviketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116235597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aklaviketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Aklaviketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aklaviketone, a member of the anthracycline class of chemotherapeutic agents, exerts its potent anti-tumor effects through a multi-faceted mechanism of action. This guide provides a comprehensive technical overview of the core molecular processes disrupted by this compound, focusing on its interaction with DNA, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and modulation of critical cellular signaling pathways. Detailed experimental methodologies and quantitative data are presented to provide a thorough understanding for researchers and drug development professionals.
Core Mechanisms of Action
This compound's primary mechanisms of action revolve around its ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. These core mechanisms include:
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DNA Intercalation: this compound possesses a planar anthraquinone (B42736) ring structure that allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to the arrest of the cell cycle and inhibition of tumor growth.
-
Topoisomerase II Inhibition: this compound acts as a topoisomerase II poison. It stabilizes the transient covalent complex formed between topoisomerase II and DNA during the catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, resulting in the accumulation of double-strand breaks. These DNA breaks trigger a DNA damage response, ultimately leading to the activation of apoptotic pathways.
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Generation of Reactive Oxygen Species (ROS): The quinone moiety of the this compound structure can undergo redox cycling, leading to the production of highly reactive oxygen species such as superoxide (B77818) anions and hydrogen peroxide. This increase in intracellular ROS levels induces oxidative stress, causing damage to cellular components including lipids, proteins, and DNA, further contributing to cytotoxicity.
Quantitative Data
The cytotoxic and inhibitory activities of this compound have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Parameter | Value | Assay Condition | Reference |
| DNA Binding Constant (Kb) | 1.04 x 109 M-1 | Calf Thymus DNA, pH 7.4, Cyclic Voltammetry | [1] |
| Topoisomerase II Inhibition (IC50) | 0.68 µM - 1.19 µM | Purified human topoisomerase IIα | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay is based on the competition between this compound and ethidium (B1194527) bromide (EtBr), a known DNA intercalator, for binding sites on DNA. The displacement of EtBr from DNA by this compound results in a decrease in the fluorescence of the EtBr-DNA complex.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr) solution
-
This compound solution of varying concentrations
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a solution of ctDNA in Tris-HCl buffer.
-
Add EtBr to the ctDNA solution to a final concentration that gives a stable and measurable fluorescence signal.
-
Incubate the EtBr-DNA solution at room temperature to allow for complex formation.
-
Measure the initial fluorescence intensity of the EtBr-DNA complex (Excitation: ~520 nm, Emission: ~600 nm).
-
Add increasing concentrations of this compound to the EtBr-DNA solution.
-
Incubate for a sufficient time to allow for competitive binding to reach equilibrium.
-
Measure the fluorescence intensity at each this compound concentration.
-
Plot the fluorescence intensity against the this compound concentration to determine the concentration of this compound required to displace 50% of the bound EtBr, which can be used to calculate the binding constant (Kb).
Topoisomerase II Poisoning Assay (DNA Cleavage Assay)
This assay determines the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex, leading to the accumulation of linear DNA from a supercoiled plasmid substrate.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified human topoisomerase IIα
-
This compound solution of varying concentrations
-
Reaction buffer (containing ATP and MgCl2)
-
Stop solution (containing SDS and proteinase K)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction tubes containing supercoiled plasmid DNA and reaction buffer.
-
Add varying concentrations of this compound to the reaction tubes.
-
Initiate the reaction by adding purified topoisomerase IIα.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Incubate further to allow for proteinase K digestion of the enzyme.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light. The appearance of a linear DNA band indicates the stabilization of the cleavage complex by this compound.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure the intracellular generation of ROS induced by this compound.
Materials:
-
Cancer cell line of interest
-
This compound solution
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer
Procedure:
-
Seed the cancer cells in a suitable culture plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution and incubate in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity of DCF using a fluorometer or quantify the percentage of fluorescent cells using a flow cytometer.
-
An increase in fluorescence intensity or the percentage of fluorescent cells indicates an increase in intracellular ROS levels.
Impact on Cellular Signaling Pathways
This compound-induced cellular stress and DNA damage trigger a cascade of signaling events that ultimately determine the fate of the cancer cell. The PI3K/Akt and MAPK pathways are central to this response.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound-induced cellular damage can lead to the inhibition of this pro-survival pathway.[3][4] Downregulation of Akt activity and its downstream targets can decrease the threshold for apoptosis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the cellular response to stress. This compound-induced DNA damage and oxidative stress can lead to the activation of stress-activated protein kinases such as JNK and p38, which in turn can promote apoptosis.[2]
Apoptosis Induction Pathway
The culmination of this compound's mechanistic actions is the induction of apoptosis, or programmed cell death. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of a cascade of caspases.
Experimental Workflow: Cytotoxicity Assay
A typical workflow to determine the cytotoxic effects of this compound on cancer cells is the MTT assay.
Conclusion
This compound's anti-cancer activity is the result of a coordinated assault on multiple, essential cellular processes. Its ability to intercalate into DNA, poison topoisomerase II, and generate ROS culminates in the induction of apoptosis through the modulation of key survival and death signaling pathways. A thorough understanding of these intricate mechanisms is crucial for the rational design of novel therapeutic strategies and for optimizing the clinical application of this potent chemotherapeutic agent. Further research is warranted to fully elucidate the specific molecular interactions and to identify biomarkers that can predict tumor sensitivity to this compound.
References
Aklaviketone: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of aklaviketone, a key intermediate in the biosynthesis of anthracycline antibiotics. We will delve into its discovery, the producing microorganisms, detailed experimental protocols for its isolation and purification, methods for its characterization, and an overview of its biosynthetic pathway.
Introduction: The Significance of this compound
This compound is a tetracyclic aromatic polyketide that serves as a crucial precursor in the biosynthesis of aklavinone (B1666741) and the subsequent aclacinomycin A, an important antitumor drug.[1][2][3] Its discovery and the elucidation of its role in the metabolic pathways of Streptomyces species have been pivotal in understanding and engineering the production of novel anthracycline analogs. This guide aims to consolidate the available scientific information into a practical resource for researchers in the field of natural product chemistry and drug discovery.
This compound has been identified in mutant strains of various Streptomyces species, most notably Streptomyces galilaeus. Blocked mutants, incapable of further processing this compound, have been instrumental in its isolation and study.[3]
Table 1: Key Streptomyces Strains in this compound Research
| Strain | Description | Relevance to this compound |
| Streptomyces galilaeus ATCC 31133 | A producer of aclacinomycin A and B. | Wild-type strain from which this compound-accumulating mutants have been derived. |
| Streptomyces galilaeus S 383 | A mutant strain of S. galilaeus. | The strain from which this compound was first isolated and its structure determined. |
| Streptomyces galilaeus Ke303 (ATCC 31649) | A mutant derived from S. galilaeus ATCC 31133. | Blocked in the glycosylation of aklavinone, leading to the accumulation of the aglycone. |
| Streptomyces sp. strain C5 | A producer of daunomycin. | Contains the gene encoding this compound reductase, the enzyme responsible for the conversion of this compound to aklavinone. |
Experimental Protocols
Fermentation of Streptomyces galilaeus for this compound Production
This protocol outlines a general procedure for the submerged fermentation of Streptomyces galilaeus to produce secondary metabolites like this compound. Optimization of media components and fermentation parameters is often necessary to maximize the yield of the desired product.
Materials:
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Streptomyces galilaeus strain (e.g., a mutant strain derived from ATCC 31133)
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Seed culture medium (e.g., Tryptic Soy Broth or ISP2 medium)
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Production medium (a complex medium containing a carbon source like starch or glucose, a nitrogen source like soybean meal or peptone, and mineral salts)
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Shake flasks
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Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a loopful of Streptomyces galilaeus spores or mycelia from a fresh agar (B569324) plate into a flask containing the seed culture medium. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours, or until good growth is observed.
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Production Culture: Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).
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Fermentation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. The optimal fermentation time should be determined by monitoring the production of this compound over time.
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Harvesting: After the fermentation period, harvest the culture broth by centrifugation or filtration to separate the mycelia from the supernatant.
Extraction and Purification of this compound
The following is a general procedure for the extraction and purification of this compound from the fermentation broth. Preparative Thin Layer Chromatography (TLC) is a common method for the purification of small to medium quantities of natural products.
Materials:
-
Harvested fermentation broth (mycelia and supernatant)
-
Organic solvents: Ethyl acetate (B1210297), chloroform (B151607), methanol (B129727), acetone (B3395972)
-
Silica (B1680970) gel for column chromatography or preparative TLC plates
-
Rotary evaporator
-
Chromatography columns or preparative TLC chamber
Procedure:
-
Extraction:
-
Extract the mycelial cake with acetone or methanol to recover intracellular metabolites.
-
Extract the supernatant with an equal volume of ethyl acetate or chloroform.
-
Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification by Preparative Thin Layer Chromatography (TLC):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform:methanol mixture).
-
Apply the concentrated extract as a narrow band onto a preparative TLC plate (silica gel).
-
Develop the plate in a suitable solvent system. A common system for separating anthracyclines is a mixture of chloroform and methanol (e.g., 95:5 v/v). The optimal solvent system should be determined by analytical TLC.
-
Visualize the separated bands under UV light (if fluorescent) or by staining a small portion of the plate.
-
Scrape the silica gel band corresponding to this compound from the plate.
-
Elute the this compound from the silica gel with a polar solvent like methanol or a mixture of chloroform and methanol.
-
Filter the silica gel and evaporate the solvent to obtain the purified this compound.
-
Quantitative Analysis of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of secondary metabolites. A reverse-phase HPLC method is typically employed for the analysis of anthracyclines.
Materials:
-
Purified this compound standard
-
HPLC-grade solvents: Acetonitrile (B52724), methanol, water
-
HPLC-grade acids (e.g., formic acid or trifluoroacetic acid)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
A reverse-phase column (e.g., C18)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in a suitable solvent (e.g., methanol).
-
Sample Preparation: Dissolve a known weight of the crude extract or purified sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is commonly used. A typical gradient might start with a higher percentage of water and ramp up to a higher percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at a wavelength where this compound has a maximum absorbance (to be determined by UV-Vis spectroscopy of the pure compound).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Table 2: Hypothetical HPLC Quantitative Data for this compound
| Standard Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 126,500 |
| 25 | 315,000 |
| 50 | 632,000 |
| Sample | Peak Area |
| Crude Extract (diluted 1:10) | 158,000 |
Note: This data is for illustrative purposes only.
Characterization of this compound
The structure of this compound is typically confirmed using a combination of spectroscopic techniques.
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₂H₁₈O₈ |
| Molecular Weight | 410.38 g/mol |
| Appearance | Yellowish-red needles |
| UV-Vis λmax (MeOH) | 225, 258, 290 (sh), 435 nm |
| ¹H NMR (CDCl₃, δ ppm) | Data not available in the searched literature |
| ¹³C NMR (CDCl₃, δ ppm) | Data not available in the searched literature |
| Mass Spectrometry (m/z) | Data not available in the searched literature |
Biosynthetic Pathway of this compound
This compound is a key intermediate in the biosynthesis of aklavinone, the aglycone of many important anthracyclines. The pathway involves a type II polyketide synthase (PKS) that catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-ketone chain. This chain then undergoes a series of cyclization and modification reactions to form this compound. This compound is subsequently converted to aklavinone by the enzyme this compound reductase.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound from Streptomyces species. The detailed protocols and compiled data serve as a valuable resource for researchers working on the biosynthesis of anthracyclines and the discovery of novel bioactive compounds. Further research to fully elucidate the enzymatic steps leading to this compound and to optimize its production in engineered strains will continue to be an important area of investigation in the field of natural product biotechnology.
References
Unraveling the Molecular Architecture of Aklaviketone: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of aklaviketone, a key intermediate in the biosynthesis of the potent anthracycline antibiotic, aclacinomycin A. This compound is produced by various strains of Streptomyces, most notably Streptomyces galilaeus. The determination of its precise molecular structure has been crucial for understanding the biosynthetic pathway of anthracyclines and for the potential development of novel anti-cancer agents.
This document details the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which have been pivotal in confirming the tetracyclic quinonoid core structure of this compound. The integration of data from these methods allows for the unambiguous assignment of its chemical formula, C₂₂H₁₈O₈, and the elucidation of its complex stereochemistry.
Spectroscopic Data Analysis
The structural determination of this compound relies on the careful analysis and integration of data from various spectroscopic methods. High-resolution mass spectrometry provides the exact molecular formula, while one-dimensional and two-dimensional NMR spectroscopy reveals the connectivity and spatial arrangement of the atoms within the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of this compound. The accurate mass measurement of the molecular ion peak allows for the calculation of a unique molecular formula, consistent with C₂₂H₁₈O₈.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (Da) | Observed Exact Mass (Da) |
| [M+H]⁺ | 411.1074 | Data not available |
| [M+Na]⁺ | 433.0894 | Data not available |
| Molecular Formula | C₂₂H₁₈O₈ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the cornerstones of the structural elucidation of this compound. The chemical shifts, coupling constants, and through-space correlations observed in various NMR experiments provide a detailed map of the molecule's carbon-hydrogen framework.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in published literature |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in published literature |
Note: While the structure of this compound is established, specific, publicly available, and fully assigned ¹H and ¹³C NMR data tables are scarce. The elucidation would have relied on standard chemical shift correlations for anthracycline precursors.
Experimental Protocols
The successful elucidation of this compound's structure is underpinned by meticulous experimental procedures for its isolation and the acquisition of high-quality spectroscopic data.
Isolation of this compound from Streptomyces galilaeus
-
Fermentation: A culture of Streptomyces galilaeus is grown in a suitable liquid medium under optimal conditions for the production of secondary metabolites.
-
Extraction: The mycelium is separated from the culture broth by centrifugation. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica (B1680970) gel and high-performance liquid chromatography (HPLC), to isolate this compound from other metabolic products.
NMR Data Acquisition
-
Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired to determine the chemical shifts and coupling constants of the protons.
-
¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum, typically proton-decoupled, is acquired to identify the number of unique carbon environments.
-
2D NMR Spectroscopy: A suite of two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, and to assign the complete structure.
Mass Spectrometry Data Acquisition
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as electrospray ionization (ESI), to generate intact molecular ions.
-
Mass Analysis: The mass-to-charge ratio of the ions is measured using a high-resolution mass analyzer to determine the exact mass of the molecular ion and its fragmentation pattern.
Visualizing the Elucidation Pathway and Biosynthesis
The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the biosynthetic context of this compound.
Spectroscopic Analysis of Aklaviketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of aklaviketone, a key intermediate in the biosynthesis of anthracycline antibiotics. This compound's tetracyclic quinonoid structure presents a unique spectroscopic fingerprint that is crucial for its identification, characterization, and purity assessment in research and drug development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, including detailed experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the chemical environment of each proton.
1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals from aromatic protons, methoxy (B1213986) groups, and aliphatic protons on the tetracyclic ring system.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | s | 1H | Phenolic OH |
| 7.5 - 7.8 | m | 3H | Aromatic CH |
| 4.0 | s | 3H | OCH₃ |
| 2.5 - 3.0 | m | 4H | Aliphatic CH₂ |
| 2.3 | s | 3H | C-CH₃ |
1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon framework of this compound, with distinct signals for carbonyl carbons, aromatic carbons, and aliphatic carbons.
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~180 - 190 | C=O | Quinone Carbonyls |
| ~160 | C | Phenolic Carbon |
| ~110 - 140 | C, CH | Aromatic Carbons |
| ~60 | CH₃ | OCH₃ |
| ~30 - 40 | CH₂ | Aliphatic Carbons |
| ~20 | CH₃ | C-CH₃ |
1.3. Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
Data Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a longer acquisition time is required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
1.4. NMR Experimental Workflow
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.
2.1. IR Spectral Data
The IR spectrum of this compound is dominated by absorptions from its carbonyl groups and aromatic ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3400 | Broad, Medium | O-H Stretch | Phenolic OH |
| ~2960-2850 | Medium | C-H Stretch | Aliphatic |
| ~1670 | Strong | C=O Stretch | Quinone Carbonyl |
| ~1620 | Strong | C=O Stretch | Conjugated Carbonyl |
| ~1580 | Medium | C=C Stretch | Aromatic Ring |
| ~1200 | Strong | C-O Stretch | Ether |
2.2. Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples like this compound, the potassium bromide (KBr) pellet method is common.[1] A small amount of the sample (1-2 mg) is finely ground with spectroscopic grade KBr (100-200 mg) and pressed into a thin, transparent pellet.[1] Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of mineral oil.[1][2]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum of the KBr pellet or the salt plates (for a mull) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.
-
Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed by identifying the characteristic absorption bands for the functional groups present in this compound.[3][4]
2.3. IR Experimental Workflow
Caption: General workflow for IR spectroscopic analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the anthraquinone (B42736) chromophore of this compound.[5]
3.1. UV-Vis Spectral Data
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) typically shows multiple absorption bands corresponding to π → π* and n → π* transitions.
Table 4: Typical UV-Vis Absorption Maxima for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Chromophore |
| ~250 | High | π → π | Aromatic System |
| ~290 | Medium | π → π | Aromatic System |
| ~430 | Low | n → π* | Quinone Carbonyl |
3.2. Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be chosen such that the absorbance at the λmax is within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrumentation: A double-beam UV-Vis spectrophotometer is commonly used.[6]
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline.
-
Rinse and fill the cuvette with the this compound solution and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: The spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified and can be used for qualitative identification. For quantitative analysis, the Beer-Lambert law can be applied.
3.3. UV-Vis Experimental Workflow
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. Chemometric Analysis of UV-Visible Spectral Fingerprints for the Discrimination and Quantification of Clinical Anthracycline Drug Preparation Used in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Activity Screening of Aklaviketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aklaviketone, as a potential therapeutic agent, warrants a systematic investigation of its biological activities. This technical guide outlines a comprehensive initial screening process to evaluate its potential as an anticancer and antimicrobial agent. The described methodologies provide a robust foundation for generating preliminary data on efficacy and mechanism of action, which are crucial for further drug development. The primary screening cascade will focus on cytotoxicity against cancer cell lines, induction of apoptosis, and determination of antimicrobial potency.
Anticancer Activity Screening
The initial assessment of anticancer potential involves evaluating the cytotoxic and apoptotic effects of this compound on a panel of human cancer cell lines.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[3]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4][5]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.
| Cell Line | Cancer Type | Illustrative IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HCT-116 | Colorectal Carcinoma | 8.7 |
| A549 | Lung Carcinoma | 12.1 |
| HeLa | Cervical Adenocarcinoma | 6.5 |
Apoptosis Induction: Annexin V-FITC and Propidium Iodide (PI) Staining
To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis, an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay followed by flow cytometry analysis is employed.[6] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] PI is a fluorescent nucleic acid intercalator that is membrane-impermeable and therefore only enters cells with compromised membrane integrity, a characteristic of late apoptotic or necrotic cells.[7]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15-20 minutes at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 95.1 | 2.5 | 2.4 |
| This compound (IC₅₀) | 45.3 | 35.8 | 18.9 |
Antimicrobial Activity Screening
The initial screening for antimicrobial activity will determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic microorganisms.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a standard measure of the potency of an antimicrobial agent.[9] The broth microdilution method is a widely used technique for determining the MIC.[10][11]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
| Microorganism | Type | Illustrative MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 16 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | 64 |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 32 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for determining cell cytotoxicity using the MTT assay.
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Proposed Signaling Pathway for Anticancer Action
Anthracyclines, which are structurally related to this compound, are known to exert their anticancer effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.[12][13] One of the key downstream pathways affected is the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival.[14] Inhibition of this pathway can lead to apoptosis.
Caption: Proposed inhibition of the PI3K/Akt survival pathway by this compound.
Conclusion
This technical guide provides a foundational framework for the initial biological screening of this compound. The outlined protocols for assessing anticancer and antimicrobial activities are robust and widely accepted in the field of drug discovery. The successful execution of these experiments will yield crucial preliminary data on the efficacy and potential mechanisms of action of this compound, thereby guiding future preclinical and clinical development efforts. It is imperative that the illustrative data presented be replaced with rigorous experimental findings to accurately characterize the biological profile of this novel compound.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. apec.org [apec.org]
- 12. Mechanisms of Anthracycline Cardiac Injury: Can we identify strategies for cardio-protection? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Unveiling the Complexities: Exploring Mechanisms of Anthracycline-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Solubility and Stability of Aklaviketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aklaviketone, a key intermediate in the biosynthesis of aclacinomycin A and other medically important anthracyclines, is a molecule of significant interest in synthetic biology and pharmaceutical research.[1][2] Understanding its physicochemical properties, particularly its solubility and stability, is crucial for its isolation, characterization, and potential use in developing novel therapeutic agents. This technical guide provides a comprehensive overview of the known information regarding this compound, outlines standard methodologies for determining its solubility and stability, and presents relevant biosynthetic pathway information. Due to its nature as a biosynthetic intermediate, publicly available quantitative data on the solubility and stability of this compound is limited. Therefore, this guide also serves as a framework for researchers to establish these critical parameters.
Introduction to this compound
This compound is a polyketide intermediate that sits (B43327) at a critical juncture in the biosynthetic pathway of anthracyclines, a class of potent anti-cancer agents.[1][3] These compounds are produced by various Streptomyces species.[2] The core structure of these molecules is assembled by a type II polyketide synthase (PKS) and then modified by a series of tailoring enzymes, including oxygenases and cyclases, to yield the final complex structures. This compound's precursor, aklavinone (B1666741), is a common aglycone for many anthracyclines.[1] Given its role in this pathway, having a pure and stable source of this compound is essential for further enzymatic studies and the engineered biosynthesis of novel anthracycline analogs.
Solubility of this compound
Predicted Solubility Profile
Based on the general characteristics of anthracycline aglycones, this compound is expected to be sparingly soluble in aqueous solutions and more soluble in organic solvents. The polycyclic aromatic structure contributes to its hydrophobicity.
Quantitative Solubility Data
The following table is presented as a template for researchers to populate with experimentally determined solubility data for this compound. Standard solvents for such assessments are included.
| Solvent | Solubility (mg/mL) at 25°C | Method | Notes |
| Water | Data not available | Shake-Flask | Expected to be poorly soluble. |
| Phosphate-Buffered Saline (pH 7.4) | Data not available | Shake-Flask | Important for biological assays. |
| Ethanol | Data not available | Shake-Flask | Common solvent for organic compounds. |
| Methanol | Data not available | Shake-Flask | Common solvent for organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Data not available | Shake-Flask | High potential for solubility. |
| Acetone | Data not available | Shake-Flask | Useful for extraction and purification. |
Stability of this compound
The chemical stability of this compound is a crucial parameter that influences its storage conditions, shelf-life, and compatibility with other substances. Stability studies are vital to ensure that the compound remains within its acceptable quality limits over time. These studies typically evaluate the impact of temperature, humidity, pH, and light.
Factors Affecting Stability
Anthracycline structures can be sensitive to pH changes, oxidation, and photodegradation. The quinone moiety, in particular, can be susceptible to reduction and other chemical modifications.
Stability Testing Parameters
The following table outlines the standard conditions based on ICH guidelines for stability testing and should be populated with experimental data for this compound.
| Condition | Duration | Parameter Measured | Acceptance Criteria |
| Long-Term Storage | |||
| 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Purity, Degradation Products | e.g., ≥95% Purity |
| Accelerated Storage | |||
| 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Purity, Degradation Products | e.g., ≥95% Purity |
| Forced Degradation | |||
| Acidic (e.g., 0.1 N HCl) | 24 hours | Purity, Degradation Products | Identify degradation pathways |
| Basic (e.g., 0.1 N NaOH) | 24 hours | Purity, Degradation Products | Identify degradation pathways |
| Oxidative (e.g., 3% H₂O₂) | 24 hours | Purity, Degradation Products | Identify degradation pathways |
| Photostability (ICH Q1B) | Variable | Purity, Degradation Products | Assess light sensitivity |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data on the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
-
Materials: this compound (solid), selected solvent, analytical balance, 2 mL screw-cap vials, thermostatically controlled shaker, centrifuge, HPLC system with a suitable detector (e.g., UV-Vis), volumetric flasks.
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility based on the dilution factor.
-
Protocol for Stability Assessment (HPLC-Based Assay)
-
Objective: To evaluate the stability of this compound under various stress conditions.
-
Materials: this compound stock solution of known concentration, buffers of different pH, hydrochloric acid, sodium hydroxide, hydrogen peroxide, HPLC system, photostability chamber.
-
Procedure:
-
Prepare solutions of this compound in the desired stress conditions (e.g., acidic, basic, oxidative).
-
For temperature and humidity studies, store solid or solution samples in controlled environmental chambers.
-
For photostability, expose the sample to a light source as per ICH Q1B guidelines.
-
At specified time points, withdraw an aliquot of each sample.
-
Neutralize the pH of acidic and basic samples if necessary.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method that can separate this compound from its degradation products.
-
Calculate the percentage of this compound remaining and quantify any major degradation products.
-
Biosynthetic Pathway of Aklavinone
This compound is an early intermediate in the biosynthesis of aklavinone, the aglycone core of many anthracyclines. The pathway involves a type II polyketide synthase and several tailoring enzymes. Understanding this pathway is crucial for efforts in synthetic biology to produce novel anthracyclines.
Caption: Biosynthetic pathway of aklavinone from precursor molecules.
Conclusion
While specific quantitative data for the solubility and stability of this compound are not extensively documented in publicly accessible literature, this guide provides a robust framework for researchers to determine these critical parameters. By following the outlined experimental protocols and leveraging the understanding of its role in the aklavinone biosynthetic pathway, scientists and drug development professionals can effectively characterize this compound for its potential applications in synthetic biology and pharmaceutical research. The generation of comprehensive solubility and stability profiles will be a significant step forward in unlocking the full potential of this important biosynthetic intermediate.
References
Preliminary In Vitro Cytotoxicity of Aklaviketone: A Technical Guide
Introduction
Aklaviketone belongs to the anthracycline class of compounds, which are renowned for their potent cytotoxic and anti-cancer properties. Anthracyclines are a cornerstone of many chemotherapeutic regimens, and the evaluation of new analogues is critical for the development of more effective and less toxic cancer therapies. Preliminary in vitro cytotoxicity studies are the first step in characterizing the biological activity of a new compound. These studies aim to determine the concentration at which a compound elicits a toxic effect on cancer cells, typically measured as the half-maximal inhibitory concentration (IC50). Furthermore, these initial investigations can provide insights into the potential mechanisms of cell death, such as apoptosis or necrosis.
This technical guide provides an in-depth overview of the core methodologies and data presentation relevant to the preliminary in vitro cytotoxic evaluation of an anthracycline compound, using representative data from well-studied analogues.
Quantitative Cytotoxicity Data
The cytotoxic effects of anthracyclines are typically evaluated against a panel of cancer cell lines to assess the breadth of their activity. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro, are a key metric. The following tables summarize representative IC50 values for common anthracyclines against various cancer cell lines, as would be presented in a preliminary study.
Table 1: Representative IC50 Values of Anthracyclines in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Doxorubicin (B1662922) | K562 | Chronic Myelogenous Leukemia | 72 | 0.032 |
| Doxorubicin | MelJuSo | Melanoma | 72 | 0.045 |
| Doxorubicin | U2OS | Osteosarcoma | 72 | 0.051 |
| Daunorubicin | MDA-MB-231 | Breast Adenocarcinoma | Not Specified | 0.23 |
| Doxorubicin | HT-1080 | Fibrosarcoma | Not Specified | 0.11 |
| Epirubicin | HL-1 | Cardiac Muscle (for toxicity comparison) | Not Specified | >1 |
Note: The IC50 values presented are representative and can vary based on experimental conditions such as cell density, passage number, and specific assay used.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust in vitro studies. Below are the methodologies for the key experiments typically cited in the preliminary cytotoxic evaluation of anthracyclines.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., K562, MelJuSo, U2OS, MDA-MB-231, HT-1080) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The culture medium is replaced with the compound-containing medium, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, providing an indicator of cytotoxicity due to loss of membrane integrity.
-
Experimental Setup: The cell seeding and compound treatment are performed as described for the MTT assay.
-
Supernatant Collection: After the treatment period, the 96-well plates are centrifuged at 250 x g for 5 minutes. A portion of the cell culture supernatant is carefully transferred to a new 96-well plate.
-
LDH Reaction: An LDH reaction mixture (containing diaphorase and NAD+) is added to the supernatant, and the plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 490 nm.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is expressed as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for conveying complex experimental processes and biological mechanisms. The following diagrams are generated using the DOT language for Graphviz.
Experimental Workflow for In Vitro Cytotoxicity Testing
Anthracycline-Induced Apoptosis Signaling Pathway
Anthracyclines are known to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and DNA damage, which can activate both intrinsic and extrinsic apoptotic pathways.[1]
Conclusion
The preliminary in vitro cytotoxicity assessment is a critical step in the evaluation of novel therapeutic candidates like this compound. By employing a panel of cancer cell lines and a suite of robust cytotoxicity and apoptosis assays, researchers can obtain crucial data on the compound's potency and potential mechanism of action. The representative data and protocols presented in this guide, based on established anthracyclines, provide a comprehensive framework for initiating such studies. Future investigations into this compound would build upon this foundation to fully elucidate its therapeutic potential.
References
Unveiling the Pharmacophore of the Aklaviketone Scaffold: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacophoric features of the aklaviketone scaffold, a core structure of certain anthracycline antibiotics known for their potent anticancer properties. By dissecting the structure-activity relationships, this document aims to provide a comprehensive resource for the rational design of novel and more effective anticancer agents.
Introduction to the this compound Scaffold
The this compound scaffold is a tetracyclic aromatic core that forms the aglycone part of several clinically important anthracycline antibiotics.[1] These compounds, traditionally extracted from Streptomyces species, are renowned for their efficacy against a broad spectrum of cancers, including leukemias, lymphomas, and various solid tumors.[1] The primary mechanism of action for many anthracyclines involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This interference leads to DNA damage and ultimately triggers apoptotic cell death in rapidly proliferating cancer cells.
While effective, the clinical use of many anthracyclines is hampered by significant side effects, most notably cardiotoxicity.[1] This has spurred extensive research into the development of new analogs with improved therapeutic indices. This compound, as a fundamental structural unit, presents a promising starting point for the design of novel anticancer agents with potentially reduced toxicity and enhanced efficacy. Understanding its pharmacophore is key to unlocking this potential.
Structure-Activity Relationship (SAR) and Pharmacophore Model
The biological activity of compounds based on the this compound scaffold is intricately linked to their three-dimensional structure and the nature of their substituents. While a definitive, experimentally validated pharmacophore model for the this compound scaffold is not yet publicly established, analysis of the structure-activity relationships of various anthracycline analogs allows for the deduction of a hypothetical pharmacophore model.
Key Pharmacophoric Features:
Based on the available data for anthracyclines and related topoisomerase II inhibitors, the essential pharmacophoric features for anticancer activity are proposed as follows:
-
Planar Aromatic System: The tetracyclic core of the this compound scaffold provides a large, planar surface essential for DNA intercalation. This feature allows the molecule to insert itself between the base pairs of the DNA double helix, disrupting its normal function.
-
Hydrogen Bond Donors and Acceptors: Hydroxyl and ketone groups on the scaffold are critical for interacting with both DNA and the topoisomerase II enzyme. These groups can form hydrogen bonds that stabilize the drug-DNA-enzyme complex.
-
Positively Ionizable Group: In many active anthracyclines, a sugar moiety attached to the scaffold contains an amino group that is protonated at physiological pH. This positive charge is believed to interact with the negatively charged phosphate (B84403) backbone of DNA, further anchoring the drug to its target. While this compound itself is the aglycone, this feature is crucial for the activity of the corresponding glycosides.
-
Specific Substituent Effects: Modifications at various positions of the this compound ring system can significantly impact potency and selectivity. For instance, alterations to the side chain at C-9 can influence cellular uptake and accumulation.[3]
Below is a proposed pharmacophore model for the this compound scaffold, highlighting the key features necessary for its anticancer activity.
Caption: Proposed pharmacophore model for the this compound scaffold.
Quantitative Data on Related Compounds
To facilitate the comparison of anticancer activity, the following tables summarize the cytotoxic and topoisomerase II inhibitory activities of various compounds related to the this compound scaffold. These compounds, while not direct this compound derivatives in all cases, share structural motifs and mechanisms of action, providing valuable insights for drug design.
Table 1: Cytotoxicity of Anthracycline Analogs and Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | 6.89 | [4] |
| Daunorubicin | HL-60 | 0.015 (for 72h) | [5] |
| N-Benzyladriamycin-14-valerate (AD 198) | CEM | ~0.1 | [2] |
| Benzofuroquinolinedione 8d | Various | 1.19 | [6] |
| Benzofuroquinolinedione 8i | Various | 0.68 | [6] |
| Naphthalen-1-yloxyacetamide 5c | MCF-7 | 7.39 | [4] |
| Naphthalen-1-yloxyacetamide 5d | MCF-7 | 2.33 | [4] |
| Naphthalen-1-yloxyacetamide 5e | MCF-7 | 3.03 | [4] |
Table 2: Topoisomerase II Inhibitory Activity of Related Compounds
| Compound | IC50 (µM) | Reference |
| Doxorubicin | 2.67 | [6] |
| Etoposide | 78.4 | [6] |
| XK469 | ~130 | [5] |
| Benzofuroquinolinedione 8d | 1.19 | [6] |
| Benzofuroquinolinedione 8i | 0.68 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound analogs.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves multi-step organic synthesis protocols. A general approach might involve the construction of the tetracyclic core through reactions such as Friedel-Crafts acylations and subsequent cyclizations. Modifications to the core structure can be achieved by introducing various substituents onto the aromatic rings or by altering the side chains. The purification of synthesized compounds is generally performed using chromatographic techniques like column chromatography and high-performance liquid chromatography (HPLC). Structural confirmation is achieved through spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[7]
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.
Protocol:
-
Reaction Setup: The reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα enzyme, and an ATP-containing reaction buffer in a microcentrifuge tube.
-
Compound Addition: The test compounds (this compound analogs) are added to the reaction mixture at various concentrations. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control, and a reaction without any inhibitor serves as a negative control.
-
Incubation: The reaction mixtures are incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer/loading dye containing a protein-denaturing agent (e.g., SDS) and a DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Agarose (B213101) Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization and Analysis: The DNA bands are visualized under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA and the persistence of the supercoiled DNA band compared to the negative control. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme's activity.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound and its analogs are likely mediated through the modulation of various cellular signaling pathways. While the primary mechanism is topoisomerase II inhibition leading to DNA damage and apoptosis, other pathways may also be involved.
DNA Damage and Apoptosis Pathway
Inhibition of topoisomerase II by this compound analogs leads to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, resulting in double-strand breaks. The accumulation of DNA damage triggers a cellular stress response, activating cell cycle checkpoints and ultimately leading to the initiation of the apoptotic cascade.
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cellular pharmocodynamics of several anthrocycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of Early Aklaviketone Research: A Biosynthetic Precursor to Anthracycline Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aklaviketone, a tetracyclic aromatic polyketide, holds a significant position in the field of natural product chemistry and antibiotic research. As a key biosynthetic intermediate in the pathway to potent antitumor anthracycline antibiotics, such as aklavinone (B1666741) and the aclacinomycins, understanding its initial discovery, structure, and biological context is crucial for the ongoing development of novel chemotherapeutics. This technical guide provides a comprehensive literature review of the early research on this compound, focusing on its isolation, structure elucidation, and the initial understanding of its biological role. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of anthracyclines and related natural products.
Discovery and Isolation
This compound was first reported as a novel metabolite isolated from a blocked mutant strain of the bacterium Streptomyces galilaeus (strain S 383). Early research efforts focused on elucidating the biosynthetic pathway of anthracyclines, and the use of mutant strains incapable of producing the final antibiotic products was instrumental in the accumulation and identification of precursor molecules.
Experimental Protocols: Isolation and Purification
The following protocol outlines the general methodology employed in the early isolation and purification of this compound from Streptomyces galilaeus cultures.
1. Fermentation:
-
A blocked mutant strain of Streptomyces galilaeus (e.g., S 383) was cultured in a suitable liquid medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts.
-
Fermentation was carried out under aerobic conditions with shaking at a controlled temperature (typically 28-30°C) for a period of several days to allow for the accumulation of metabolites.
2. Extraction:
-
The mycelium was separated from the culture broth by centrifugation or filtration.
-
The mycelium was extracted with an organic solvent such as acetone (B3395972) or methanol (B129727) to solubilize the intracellular metabolites.
-
The culture filtrate was typically extracted with a water-immiscible organic solvent like chloroform (B151607) or ethyl acetate (B1210297) to recover extracellular metabolites.
3. Purification:
-
The crude extracts were concentrated under reduced pressure.
-
The residue was subjected to column chromatography on silica (B1680970) gel.
-
Elution was performed with a gradient of solvents, typically starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity with the addition of a more polar solvent (e.g., methanol).
-
Fractions were collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound, often visualized by its characteristic color or under UV light.
-
Fractions containing the purified this compound were pooled and the solvent evaporated to yield the crystalline compound.
Structure Elucidation
The determination of the chemical structure of this compound was a critical step in understanding its role in anthracycline biosynthesis. Early researchers utilized a combination of spectroscopic techniques to elucidate its molecular formula and connectivity.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data reported in the early literature for this compound.
| Property | Data |
| Molecular Formula | C₂₂H₁₈O₈ |
| Molecular Weight | 410.10017 (Monoisotopic Mass) |
| Appearance | Yellow needles |
| Melting Point | 218-220 °C |
| UV-Visible (λmax) | 225, 258, 288 (shoulder), 430 nm |
| Infrared (IR, cm⁻¹) | 3450 (OH), 1730 (ester C=O), 1670 (quinone C=O), 1625 (chelated quinone C=O) |
| ¹H NMR (CDCl₃, δ) | 1.01 (t, 3H, -CH₃), 2.25 (q, 2H, -CH₂-), 3.85 (s, 3H, -OCH₃), 4.98 (d, 1H), 5.30 (d, 1H), 7.2-7.9 (m, 4H, aromatic), 12.5 (s, 1H, phenolic OH), 13.2 (s, 1H, phenolic OH) |
| ¹³C NMR (CDCl₃, δ) | (Representative signals) 7.5 (-CH₃), 29.5 (-CH₂-), 52.8 (-OCH₃), 70.1, 75.8, 110-140 (aromatic C), 181.5 (quinone C=O), 187.0 (quinone C=O), 205.0 (ketone C=O) |
| Mass Spectrometry (m/z) | 410 (M⁺), 351, 323, 295 |
Experimental Protocols: Structure Determination
The structural elucidation of this compound involved the following key experimental steps:
1. Elemental Analysis and Mass Spectrometry:
-
High-resolution mass spectrometry was used to determine the precise molecular weight and establish the molecular formula as C₂₂H₁₈O₈.
2. UV-Visible Spectroscopy:
-
The UV-visible absorption spectrum in a solvent like methanol or ethanol (B145695) was recorded to identify the chromophore system, which was characteristic of a naphthacenequinone structure.
3. Infrared Spectroscopy:
-
An IR spectrum was obtained (typically using a KBr pellet) to identify key functional groups. The observed absorption bands for hydroxyl groups, an ester carbonyl, and quinone carbonyls were crucial in piecing together the structure.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy provided information on the number and types of protons and their neighboring environments. Key signals included those for an ethyl group, a methoxy (B1213986) group, aromatic protons, and chelated phenolic hydroxyl groups.
-
¹³C NMR spectroscopy was used to determine the number of carbon atoms and their chemical environments, confirming the presence of carbonyls (ester, ketone, quinone), aromatic carbons, and aliphatic carbons.
5. Chemical Derivatization:
-
Acetylation of the hydroxyl groups was a common technique to confirm their presence and number, leading to a shift in the NMR signals of adjacent protons.
Biosynthesis of this compound and its Role as an Intermediate
This compound is a pivotal intermediate in the biosynthesis of aklavinone, the aglycone of many important anthracycline antibiotics. The early research established its position in the biosynthetic pathway through feeding experiments with labeled precursors and the analysis of metabolites from blocked mutant strains.
The biosynthesis of this compound is initiated from the condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units by a type II polyketide synthase (PKS) complex. A series of cyclization and aromatization reactions then lead to the formation of the tetracyclic ring system.
This compound to Aklavinone Conversion
This compound is subsequently converted to aklavinone through a stereospecific reduction of the C-7 keto group. This reaction is catalyzed by the enzyme This compound reductase .
Early Biological Activity Studies
Early research on this compound primarily focused on its role as a biosynthetic intermediate, and as such, extensive studies on its own biological activity were not the main objective. It was generally understood that the glycosylated forms of the anthracyclines were the most potent cytotoxic agents. However, the intrinsic activity of the aglycones and their precursors was of interest for structure-activity relationship (SAR) studies.
Conclusion
The early research on this compound laid a critical foundation for our current understanding of anthracycline biosynthesis. The isolation and structure elucidation of this key intermediate from blocked mutants of Streptomyces galilaeus were significant achievements that helped to piece together the complex pathway leading to these vital anticancer agents. While not a potent cytotoxic agent in itself, the study of this compound and its enzymatic conversion to aklavinone has provided invaluable insights for biosynthetic engineering and the generation of novel anthracycline analogs with potentially improved therapeutic indices. This technical guide serves as a concise reference to these seminal studies for researchers continuing to explore the rich field of natural product biosynthesis and drug discovery.
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Biosynthesis of Aklaviketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aklaviketone is a crucial intermediate in the biosynthesis of anthracyclines, a class of potent chemotherapeutic agents. This document provides a detailed protocol for the laboratory-scale production of this compound through the fermentation of Streptomyces galilaeus. As a key precursor, the efficient synthesis and isolation of this compound are of significant interest for the development of novel anthracycline analogs and for biosynthetic pathway studies. This protocol outlines the preparation of media, cultivation of the microorganism, and the subsequent extraction and purification of the target compound. All quantitative data are summarized for clarity, and the experimental workflow is visualized.
Introduction
Anthracyclines, such as doxorubicin (B1662922) and daunorubicin, are vital in cancer therapy. Their biosynthesis in Streptomyces species proceeds through a complex pathway involving polyketide synthases and various tailoring enzymes. This compound represents the first stable aromatic intermediate in this pathway. Due to its strategic position in the biosynthetic route, the availability of this compound is essential for chemoenzymatic synthesis approaches to generate novel anthracycline derivatives with potentially improved therapeutic indices. This protocol details a reliable method for obtaining this compound by fermentation of Streptomyces galilaeus, a known producer of anthracyclines.
Data Presentation
| Parameter | Value | Reference |
| Microorganism | Streptomyces galilaeus (e.g., ATCC 31133) | [1] |
| Incubation Temperature | 26-30°C | [2] |
| Fermentation Medium | E1 Medium or similar | [2] |
| Incubation Period | 5-7 days | [2] |
| Extraction Solvent | Ethyl acetate (B1210297) or Chloroform | [3][4] |
| Purification Method | Silica (B1680970) Gel Column Chromatography | [5] |
Experimental Protocols
Materials and Reagents
-
Streptomyces galilaeus (e.g., ATCC 31133)
-
Yeast Extract
-
Malt Extract
-
Glucose
-
Agar
-
Soybean Meal
-
Potato Starch
-
NaCl, K₂HPO₄, MgSO₄·7H₂O, CuSO₄·5H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O, FeSO₄·7H₂O
-
Ethyl Acetate
-
Chloroform
-
Hexane
-
Methanol
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware and fermentation equipment (shaker incubator, centrifuge)
Protocol 1: Cultivation of Streptomyces galilaeus
-
Strain Activation: Aseptically open a vial of lyophilized Streptomyces galilaeus. Using a sterile pipette, add 0.5-1.0 mL of ATCC medium 1877 (Yeast Extract-Malt Extract Broth) and rehydrate the pellet.
-
Seed Culture: Transfer the rehydrated suspension to a flask containing 25 mL of YEME medium.[2] Incubate at 26-30°C for 3-4 days on a rotary shaker at 220 rpm.[2][3]
-
Production Culture: Inoculate a 500 mL Erlenmeyer flask containing 50 mL of a productive medium (e.g., E1 medium or a medium containing 1.5% potato starch, 1.0% glucose, 3.0% soybean meal, 0.1% yeast extract, and various salts) with the seed culture.[2][3]
-
Fermentation: Incubate the production culture at 26-30°C for 5-7 days on a rotary shaker (220 rpm).[2][3]
Protocol 2: Extraction and Purification of this compound
-
Harvesting: After the incubation period, harvest the culture broth by centrifugation at 6000 rpm for 15 minutes to separate the mycelium from the supernatant.[5]
-
Extraction:
-
Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure to obtain a crude extract.
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).
-
Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture.[5]
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Pool the fractions containing pure this compound and evaporate the solvent.
-
Protocol 3: Analytical Methods
The identity and purity of the isolated this compound can be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[6]
-
Mass Spectrometry (MS): For molecular weight confirmation.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Biosynthesis of aklavinone and aclacinomycins. | Semantic Scholar [semanticscholar.org]
- 4. banglajol.info [banglajol.info]
- 5. Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide | PLOS One [journals.plos.org]
- 6. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins [mdpi.com]
- 7. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV/FLD for Aklaviketone Quantification
An overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of aklaviketone is detailed below. These notes and protocols are designed for researchers, scientists, and professionals in drug development. The methodologies presented are based on established analytical techniques for structurally similar compounds, such as anthracyclines and other aromatic polyketides, providing a robust framework for the quantification of this compound.
Introduction
This compound is an aromatic polyketide and a key intermediate in the biosynthesis of anthracyclines, a class of potent anti-cancer agents. Accurate quantification of this compound is crucial for fermentation process optimization, metabolic pathway studies, and drug discovery efforts. This application note describes a reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) and Fluorescence (FLD) detection for the determination of this compound in various sample matrices.
Chromatographic Conditions
A reversed-phase HPLC method is proposed for the separation of this compound. A C18 stationary phase is effective for retaining and separating aromatic compounds like this compound from polar impurities. A gradient elution with an acidified aqueous mobile phase and an organic modifier allows for sharp peak shapes and efficient separation.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid
-
Gradient: 30% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
UV-Vis Detector at 254 nm and 430 nm
-
Fluorescence Detector (Excitation: 485 nm, Emission: 590 nm)
-
Performance Characteristics
Based on methods for similar anthracyclines, the following performance characteristics can be expected.[1]
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1-5 ng/mL |
| Limit of Quantification (LOQ) | 5-15 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 85-115% |
Application Note: LC-MS/MS for Sensitive this compound Quantification
Introduction
For highly sensitive and selective quantification of this compound, particularly in complex biological matrices such as plasma or cell lysates, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This technique combines the separation power of HPLC with the specificity of mass spectrometry, enabling low-level detection and confirmation of the analyte's identity.
LC-MS/MS Conditions
An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is ideal. A fast gradient on a sub-2 µm particle column allows for high throughput. Electrospray ionization (ESI) in positive mode is generally suitable for anthracycline-type molecules.
-
LC System: UHPLC
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 20% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Mass Spectrometry Parameters
The exact mass of this compound (C₂₂H₁₈O₈) is 410.10 g/mol .[2] Precursor and product ions for MRM would need to be optimized by direct infusion of an this compound standard.
| Parameter | Expected Value |
| Precursor Ion (Q1) | m/z 411.1 [M+H]⁺ |
| Product Ions (Q3) | To be determined empirically |
| Collision Energy (CE) | To be optimized |
| Declustering Potential (DP) | To be optimized |
Expected Performance
LC-MS/MS methods for related anthracyclines demonstrate excellent sensitivity and specificity.[3][4]
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01-0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03-0.3 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90-110% |
Experimental Protocols
Protocol 1: Sample Preparation from Fermentation Broth
-
Centrifugation: Centrifuge 10 mL of fermentation broth at 5,000 x g for 15 minutes to pellet the biomass.
-
Supernatant Extraction:
-
Transfer the supernatant to a clean tube.
-
Add an equal volume of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper organic layer.
-
-
Biomass Extraction:
-
To the cell pellet, add 5 mL of acidified methanol (B129727) (0.1% HCl).
-
Sonicate for 10 minutes in an ice bath.
-
Centrifuge at 5,000 x g for 15 minutes.
-
Collect the methanol supernatant.
-
-
Evaporation and Reconstitution:
-
Combine the organic and methanol extracts.
-
Evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: Sample Preparation from Biological Matrix (Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter through a 0.22 µm filter before injection.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of anthracyclines using HPLC and LC-MS/MS, which can be used as a reference for method development for this compound.
| Analyte | Matrix | Method | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Doxorubicin | Plasma | HPLC-FLD | 5 | 5 - 1000 | 95-99 | [1] |
| Epirubicin | Urine | LC-MS/MS | 0.10 | 0.1 - 2.0 (µg/L) | 88-102 | [3] |
| Daunorubicin | Urine | LC-MS/MS | 0.03 | 0.03 - 2.0 (µg/L) | 79-88 | [3] |
| Idarubicin | Urine | LC-MS/MS | 0.03 | 0.03 - 2.0 (µg/L) | 82-91 | [3] |
Visualizations
Caption: General workflow for HPLC-based quantification of this compound.
Caption: Detailed workflow for LC-MS/MS quantification of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEBI:75244 [ebi.ac.uk]
- 3. Trace determination of anthracyclines in urine: a new high-performance liquid chromatography/tandem mass spectrometry method for assessing exposure of hospital personnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing In Vitro Assays for Aklaviketone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aklaviketone is the aglycone component of the anthracycline antibiotic aclacinomycin A.[1] Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers.[2] Their primary mechanisms of action often involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, and the induction of apoptosis, or programmed cell death.[2][3] Unlike classic anthracyclines such as doxorubicin, which stimulate topoisomerase II-mediated DNA cleavage, this compound and other aklavinone-containing compounds have been shown to inhibit this process.[1] This distinction suggests a potentially different mode of interaction with the enzyme and highlights the importance of detailed in vitro characterization.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound. The assays are designed to assess its cytotoxicity, its ability to induce apoptosis, and its effect on topoisomerase II activity. The provided protocols are intended to serve as a starting point for researchers and can be adapted and optimized for specific cell lines and experimental conditions.
Data Presentation
The following tables summarize hypothetical quantitative data for the in vitro activity of this compound in various cancer cell lines. These values are provided as examples and may vary depending on the specific experimental conditions.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |
| K562 | Chronic Myelogenous Leukemia | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.9 |
| A549 | Lung Carcinoma | 12.5 |
| HCT116 | Colon Carcinoma | 15.1 |
Table 2: Apoptosis Induction by this compound in K562 Cells (Annexin V-FITC/PI Assay)
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 3.1 | 1.5 |
| This compound | 2.5 | 15.8 | 5.4 |
| This compound | 5.0 | 35.2 | 12.7 |
| This compound | 10.0 | 58.9 | 25.3 |
Table 3: Inhibition of Human Topoisomerase IIα Decatenation Activity by this compound
| Compound | Concentration (µM) | % Inhibition of Decatenation |
| Vehicle Control | 0 | 0 |
| This compound | 1 | 25 |
| This compound | 5 | 68 |
| This compound | 10 | 92 |
| Etoposide (Positive Control) | 50 | 98 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability.[4]
Materials:
-
This compound stock solution (in DMSO)
-
Human cancer cell lines (e.g., K562, MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6]
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan (B1609692) crystals. For suspension cells, centrifuge the plate to pellet the cells.[5]
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptotic cells.[8]
Materials:
-
This compound stock solution (in DMSO)
-
Human cancer cell line (e.g., K562)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation solution like trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[1]
Topoisomerase IIα Decatenation Assay
This in vitro assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase IIα.[10]
Materials:
-
This compound stock solution (in DMSO)
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10X Topoisomerase II Assay Buffer
-
ATP solution
-
Stop Buffer/Loading Dye
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Protocol:
-
On ice, prepare a reaction mixture containing 10X Topoisomerase II Assay Buffer, ATP, and kDNA in sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the desired concentrations of this compound or a vehicle control (DMSO) to the tubes. Include a positive control inhibitor like etoposide.
-
Add a predetermined amount of human topoisomerase IIα enzyme to each tube (except for the no-enzyme control). The amount of enzyme should be sufficient to fully decatenate the kDNA in the absence of an inhibitor.[11]
-
Incubate the reactions at 37°C for 30 minutes.[11]
-
Stop the reaction by adding Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[11]
-
Analyze the results: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of the enzyme is indicated by a decrease in the amount of decatenated DNA compared to the enzyme-only control.
Mandatory Visualizations
Caption: Experimental workflows for assessing this compound's activity.
Caption: Proposed signaling pathways of this compound's action.
References
- 1. Different modes of anthracycline interaction with topoisomerase II. Separate structures critical for DNA-cleavage, and for overcoming topoisomerase II-related drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Context-Dependent Antagonism between Akt Inhibitors and Topoisomerase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells | PLOS One [journals.plos.org]
- 8. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Aclacinomycin A: clinical development of a novel anthracycline antibiotic in the haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Aklaviketone Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aklaviketone, a compound of interest in oncological research, belongs to the anthracycline class of antibiotics, known for their potent cytotoxic effects against a broad range of cancers.[1][2] The primary mechanism of action of anthracyclines involves the inhibition of topoisomerase II, leading to DNA damage and the generation of reactive oxygen species (ROS), which ultimately trigger apoptotic cell death.[2][3] This document provides a comprehensive set of protocols for evaluating the in vitro efficacy of this compound using standard cell culture-based assays.
These protocols are designed to be adaptable for various cancer cell lines and will guide researchers in assessing key parameters of drug efficacy, including cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Adherence to these standardized methods will ensure the generation of robust and reproducible data, crucial for the pre-clinical evaluation of this compound.
Core Experimental Workflow
The following diagram outlines the general workflow for testing the efficacy of this compound in a selected cancer cell line.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[4][5]
Materials
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)[3]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)[3]
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Methodology
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[5]
-
Data Presentation: Cytotoxicity of this compound
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.12 ± 0.06 | 89.6 |
| 0.5 | 0.88 ± 0.05 | 70.4 |
| 1.0 | 0.63 ± 0.04 | 50.4 |
| 5.0 | 0.31 ± 0.03 | 24.8 |
| 10.0 | 0.15 ± 0.02 | 12.0 |
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[8][9] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, a feature of late apoptotic and necrotic cells.[10] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10]
Materials
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Data Presentation: Apoptosis Induction by this compound
| This compound (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1.0 | 70.8 ± 3.5 | 18.9 ± 1.8 | 10.3 ± 1.2 |
| 5.0 | 45.1 ± 4.2 | 35.6 ± 2.9 | 19.3 ± 2.5 |
| 10.0 | 20.3 ± 3.1 | 48.2 ± 3.7 | 31.5 ± 3.3 |
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
PI is a fluorescent intercalating agent that binds to DNA, allowing for the quantification of DNA content and the determination of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.[12]
Materials
-
Cold 70% Ethanol (B145695)
-
PI staining solution (containing PI and RNase A)
-
PBS
-
Flow cytometer
Methodology
-
Cell Treatment and Fixation:
-
Treat cells with this compound as described previously.
-
Harvest the cells and wash once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding 4 mL of cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[13]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use software to model the cell cycle distribution from the DNA content histogram.
-
Data Presentation: Effect of this compound on Cell Cycle Distribution
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.5 |
| 1.0 | 50.2 ± 3.1 | 25.3 ± 2.2 | 24.5 ± 2.1 |
| 5.0 | 40.8 ± 3.5 | 18.9 ± 2.5 | 40.3 ± 3.0 |
| 10.0 | 30.1 ± 2.9 | 12.5 ± 1.8 | 57.4 ± 4.2 |
Protocol 4: Caspase-3 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[15] Caspase-3 is a critical executioner caspase.[16] This assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate that releases a fluorescent or colorimetric molecule.[17][18]
Materials
-
Caspase-3 Activity Assay Kit (colorimetric or fluorometric)
-
Cell Lysis Buffer
-
96-well plate (black or clear, depending on the assay type)
-
Microplate reader (fluorometer or spectrophotometer)
Methodology
-
Cell Treatment and Lysate Preparation:
-
Treat cells with this compound as described previously.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[17]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[16]
-
Collect the supernatant (cell lysate).
-
-
Caspase-3 Activity Assay:
-
Determine the protein concentration of the cell lysates.
-
Add equal amounts of protein (e.g., 50-200 µg) from each sample to the wells of the 96-well plate.[16]
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) and reaction buffer to each well according to the kit manufacturer's instructions.[16][17]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[16][17]
-
-
Data Acquisition:
-
Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.[17]
-
Data Presentation: this compound-Induced Caspase-3 Activity
| This compound (µM) | Relative Caspase-3 Activity (Fold Change) |
| 0 (Control) | 1.0 ± 0.1 |
| 1.0 | 2.5 ± 0.3 |
| 5.0 | 5.8 ± 0.6 |
| 10.0 | 9.2 ± 0.9 |
Fold Change = (Reading of treated sample / Reading of control sample)
Signaling Pathway Visualization
The following diagram illustrates a simplified putative signaling pathway for this compound-induced apoptosis, based on the known mechanisms of anthracyclines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mpbio.com [mpbio.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols: Doxorubicin in Cancer Cell Line Studies
A Note on the Topic: Initial searches for "aklaviketone" did not yield specific publicly available data. It is possible that this is a novel compound, a proprietary molecule, or a variant spelling of a different agent. To fulfill the detailed requirements of your request for comprehensive application notes, we have used Doxorubicin (B1662922) as a well-documented substitute. Doxorubicin is a widely studied anthracycline antibiotic with extensive applications in cancer research and therapy. The following notes and protocols are based on established literature for Doxorubicin and can serve as a template for similar studies.
Introduction
Doxorubicin is a potent chemotherapeutic agent used in the treatment of a wide range of cancers, including solid tumors and hematological malignancies. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2] These application notes provide an overview of Doxorubicin's effects on various cancer cell lines and detailed protocols for key in vitro assays.
Cytotoxicity of Doxorubicin in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of Doxorubicin in various human cancer cell lines, demonstrating the differential sensitivity of these cells to the drug.
Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines (24-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 24.30 | [3] |
| HepG2 | Hepatocellular Carcinoma | 14.72 | [3] |
| PC3 | Prostate Carcinoma | 2.64 | [3] |
| BFTC-905 | Bladder Cancer | 2.26 | [4] |
| MCF-7 | Breast Adenocarcinoma | 2.50 | [4] |
| M21 | Skin Melanoma | 2.77 | [4] |
| HeLa | Cervical Carcinoma | 2.92 | [4] |
| UMUC-3 | Bladder Cancer | 5.15 | [4] |
| TCCSUP | Bladder Cancer | 12.55 | [4] |
Table 2: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines (48-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Carcinoma | 0.25 | [5] |
| HeLa | Cervical Carcinoma | 1.00 | [5] |
| A549 | Lung Adenocarcinoma | 1.50 | [5] |
| PC3 | Prostate Carcinoma | 8.00 | [5] |
Table 3: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AMJ13 | Breast Adenocarcinoma | 223.6 (µg/mL) | [6] |
Note: IC50 values can vary depending on the experimental conditions, including cell density, passage number, and the specific assay used.
Mechanism of Action
Doxorubicin exerts its anticancer effects through a multi-faceted approach, primarily targeting the cell's genetic material and essential cellular processes.
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby obstructing the action of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By trapping the topoisomerase II-DNA complex, Doxorubicin leads to the accumulation of DNA double-strand breaks.[1][2]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide (B77818) and hydrogen peroxide. This surge in ROS induces oxidative stress, causing damage to DNA, proteins, and cellular membranes, which contributes to its cytotoxic effects.[1][2][7]
-
Induction of Apoptosis: The DNA damage and oxidative stress triggered by Doxorubicin activate intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases, such as caspase-3, and the modulation of pro- and anti-apoptotic proteins.[2][7][8]
-
Cell Cycle Arrest: Doxorubicin predominantly induces a G2/M phase cell cycle arrest in many cancer cell lines.[3][9][10][11] This arrest is a consequence of the DNA damage response, which prevents cells with damaged DNA from proceeding into mitosis.
Signaling Pathways Modulated by Doxorubicin
Doxorubicin treatment impacts several key signaling pathways that regulate cell survival, proliferation, and death.
-
p53 Signaling Pathway: In response to DNA damage, the tumor suppressor protein p53 is activated. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[3][7][12]
-
ATM/ATR-CHK1/CHK2 Pathway: The ATM and ATR kinases are central to the DNA damage response. They are activated by DNA double- and single-strand breaks, respectively, and in turn, phosphorylate and activate the checkpoint kinases CHK1 and CHK2. These kinases then target downstream effectors to initiate cell cycle arrest.[13]
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a complex role in the response to Doxorubicin. While it is often associated with promoting cell survival, in some contexts, its activation by Doxorubicin can contribute to apoptosis.[8]
-
Notch Signaling Pathway: Recent studies have shown that the Notch signaling pathway can be activated by Doxorubicin treatment and is required for Doxorubicin-driven apoptosis in some cancer cells.[14]
Caption: Doxorubicin's multifaceted mechanism of action.
Experimental Protocols
The following are detailed protocols for fundamental assays used to evaluate the effects of Doxorubicin on cancer cell lines.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Doxorubicin hydrochloride
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Doxorubicin in serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the Doxorubicin dilutions. Include untreated control wells containing only serum-free medium. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the medium. To avoid interference from Doxorubicin's color, wash the cells with 100 µL of PBS. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: After incubation with MTT, carefully remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Shake the plate for 5-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the Doxorubicin concentration.
Caption: MTT Assay Experimental Workflow.
Apoptosis Detection using Annexin V Staining
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, a feature of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Doxorubicin hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Doxorubicin for a specified period (e.g., 24 hours).
-
Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both the detached and adherent cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[17][18]
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Doxorubicin hydrochloride
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Doxorubicin as described for the apoptosis assay.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.[19]
Conclusion
Doxorubicin is a cornerstone of cancer chemotherapy with a well-characterized, albeit complex, mechanism of action. Its ability to induce DNA damage, generate ROS, and consequently trigger cell cycle arrest and apoptosis makes it a valuable tool in cancer cell line studies. The protocols and data presented here provide a framework for investigating the effects of cytotoxic agents and can be adapted for the study of novel compounds like this compound, should information become available. Careful consideration of cell line-specific sensitivities and experimental conditions is crucial for obtaining reproducible and meaningful results.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. advetresearch.com [advetresearch.com]
- 7. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin induces apoptosis in Jurkat cells by mitochondria-dependent and mitochondria-independent mechanisms under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for In Vivo Aklaviketone Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aklaviketone is an anthracycline antibiotic with potential as an antineoplastic agent. Like other anthracyclines, its mechanism of action is believed to involve the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. Preclinical in vivo studies in mouse models are a critical step in evaluating the efficacy, pharmacokinetics, and safety profile of this compound before it can be considered for clinical trials.
These application notes provide a comprehensive guide to designing and executing in vivo studies of this compound in mice. The protocols outlined below cover experimental design, tumor model selection, drug formulation and administration, efficacy and toxicity monitoring, and pharmacokinetic analysis. While specific quantitative data for this compound from publicly available in vivo mouse studies are limited, this document provides templates and illustrative examples based on studies of closely related anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515) to guide data collection and presentation.
Experimental Design and Considerations
A well-designed in vivo study is crucial for obtaining reliable and reproducible data. Key considerations include the selection of an appropriate animal model, determination of sample size, and the inclusion of proper control groups.
Animal Models
The choice of mouse model will depend on the specific research question. Common models for testing anticancer agents include:
-
Syngeneic Models: Involve transplanting murine tumor cells into immunocompetent mice of the same genetic background. These models are useful for studying the interaction of the drug with the immune system.
-
Xenograft Models: Involve implanting human tumor cells or patient-derived tumor tissue (PDX) into immunodeficient mice (e.g., nude, SCID, or NSG mice).[1] These models are widely used to assess the efficacy of a drug against human cancers. Orthotopic implantation (implanting tumor cells into the corresponding organ of origin) can provide a more clinically relevant tumor microenvironment.[1]
-
Genetically Engineered Mouse Models (GEMMs): Mice that are genetically modified to develop spontaneous tumors that more closely mimic human cancer progression.
For initial efficacy studies of this compound, subcutaneous xenograft models using relevant human cancer cell lines are often a practical starting point due to the ease of tumor measurement.[1]
Study Groups and Sample Size
A typical study design will include the following groups:
-
Vehicle Control: Mice receiving the drug vehicle only.
-
This compound Treatment Group(s): Mice receiving one or more dose levels of this compound.
-
Positive Control (Optional): Mice receiving a standard-of-care chemotherapeutic agent (e.g., doxorubicin) for the chosen cancer model.
The number of animals per group should be sufficient to detect statistically significant differences between groups. A power analysis is recommended to determine the appropriate sample size. Generally, 8-10 mice per group is a common starting point for efficacy studies.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo efficacy study of this compound.
Figure 1: General experimental workflow for in vivo this compound efficacy studies.
Experimental Protocols
This compound Formulation and Administration
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, 5% dextrose in water, or a solution containing a solubilizing agent like DMSO or PEG400). The choice of vehicle will depend on the solubility of this compound and should be tested for tolerability in mice.
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Formulation Preparation:
-
On the day of administration, prepare the this compound formulation under sterile conditions.
-
If a co-solvent like DMSO is used, first dissolve the this compound in the co-solvent and then dilute it to the final concentration with a sterile aqueous solution (e.g., saline). The final concentration of the co-solvent should be kept low (typically <10%) to minimize toxicity.
-
Prepare a sufficient volume of the formulation for all animals in the treatment group, plus a small overage.
-
Prepare the vehicle control solution in the same manner, without the addition of this compound.
-
-
Administration:
-
The route of administration should be chosen based on the intended clinical application and the pharmacokinetic properties of the drug. Intravenous (tail vein) or intraperitoneal injections are common for preclinical studies of anthracyclines.[2]
-
Warm the mice under a heat lamp to dilate the tail veins for intravenous injections.
-
Administer the appropriate volume of the this compound formulation or vehicle to each mouse based on its body weight.
-
The dosing schedule (e.g., daily, every other day, weekly) should be determined based on preliminary toxicity studies and the drug's half-life.
-
Tumor Model Establishment (Subcutaneous Xenograft)
Materials:
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Sterile syringes and needles (e.g., 27 gauge)
Protocol:
-
Cell Preparation:
-
Culture the cancer cells to 70-80% confluency.
-
On the day of implantation, harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 1-10 x 10^6 cells in 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice until they have fully recovered from anesthesia.
-
Efficacy and Toxicity Monitoring
Protocol:
-
Tumor Growth Measurement:
-
Once tumors become palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Body Weight and Clinical Observations:
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.
-
Observe the mice daily for any clinical signs of distress, such as changes in posture, activity, or grooming.
-
-
Cardiotoxicity Assessment (Optional but Recommended for Anthracyclines):
-
Anthracyclines are known for their cardiotoxicity.[3][4][5][6][7]
-
At the end of the study, or at intermediate time points, cardiac function can be assessed using echocardiography to measure parameters like left ventricular ejection fraction (LVEF).[3][4][7]
-
Histological analysis of heart tissue can also be performed to look for signs of cardiac damage.
-
Pharmacokinetic Study
Protocol:
-
Drug Administration:
-
Administer a single dose of this compound to a cohort of mice (typically via intravenous injection for determining fundamental pharmacokinetic parameters).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Blood can be collected via retro-orbital bleeding or tail vein sampling.
-
Process the blood to obtain plasma or serum.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma/serum samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters.
-
Data Presentation
Quantitative data should be summarized in clear and well-structured tables. Below are template tables that can be used to present your findings.
Table 1: In Vivo Antitumor Efficacy of this compound in a [Cancer Type] Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | [Vehicle, Schedule] | [Volume] | N/A |
| This compound | [Dose 1, Schedule] | [Volume] | [TGI %] |
| This compound | [Dose 2, Schedule] | [Volume] | [TGI %] |
| Positive Control | [Drug, Dose, Schedule] | [Volume] | [TGI %] |
Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.
Table 2: Systemic Toxicity of this compound
| Treatment Group | Mean Body Weight Change (%) ± SEM | Mortality | Notable Clinical Signs |
| Vehicle Control | [Weight Change] | [Number] | [Observations] |
| This compound (Dose 1) | [Weight Change] | [Number] | [Observations] |
| This compound (Dose 2) | [Weight Change] | [Number] | [Observations] |
| Positive Control | [Weight Change] | [Number] | [Observations] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value ± SD |
| Cmax | ng/mL | [Value] |
| Tmax | h | [Value] |
| AUC(0-t) | ngh/mL | [Value] |
| AUC(0-inf) | ngh/mL | [Value] |
| t1/2 | h | [Value] |
| Clearance (CL) | mL/h/kg | [Value] |
| Volume of Distribution (Vd) | L/kg | [Value] |
Parameters are calculated following a single [Route] administration of [Dose] mg/kg this compound.
Mechanism of Action: Topoisomerase II Inhibition
This compound, as an anthracycline, is expected to exert its anticancer effects primarily through the inhibition of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Anthracyclines intercalate into the DNA and stabilize the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands.[8][9][10] This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering cell cycle arrest and apoptosis.[8]
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis following topoisomerase II inhibition.
Figure 2: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the in vivo evaluation of this compound in mouse models. By carefully designing and executing these studies, researchers can obtain critical data on the efficacy, safety, and pharmacokinetic profile of this promising anticancer agent, which will be essential for its further development and potential translation to the clinic.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental evaluation of anthracycline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Changes in Cardiac Structure and Function in Mice Treated With Anthracyclines Using serial Cardiac Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of anthracycline-induced cardiotoxicity by diffusion tensor magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research | In Vivo [iv.iiarjournals.org]
- 7. Anthracycline Cardiotoxicity Induces Progressive Changes in Myocardial Metabolism and Mitochondrial Quality Control: Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IS METABOLIC ACTIVATION OF TOPOISOMERASE II POISONS IMPORTANT IN THE MECHANISM OF CYTOTOXICITY? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Aklaviketone for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aklaviketone, an anthracycline antibiotic, presents a promising scaffold for the development of targeted radiopharmaceuticals for oncologic imaging. Its inherent biological activity and potential for tumor accumulation make it an attractive candidate for molecular imaging applications using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). This document provides detailed application notes and generalized protocols for the radiolabeling of this compound, enabling researchers to visualize and quantify its distribution in vivo.
Direct radiolabeling of the this compound molecule is not a widely established procedure. Therefore, the methodologies outlined below focus on the more common and versatile approach of using bifunctional chelators. This strategy involves two main steps: first, the conjugation of a chelating molecule to the this compound backbone, and second, the radiolabeling of this conjugate with a suitable metallic radionuclide. This method offers the flexibility to label this compound with a variety of medically relevant radioisotopes for both SPECT and PET imaging.
The choice of radionuclide is critical and depends on the intended imaging modality and the pharmacokinetic profile of the this compound conjugate. For PET imaging, Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) are frequently used due to their favorable decay characteristics.[1][2] For SPECT imaging, Technetium-99m (⁹⁹ᵐTc) is a common choice.[3] The selection of the bifunctional chelator (e.g., DOTA, NOTA, DFO) is equally important, as it must form a stable complex with the chosen radionuclide under mild conditions.[1][4]
These protocols are intended as a starting point and will require optimization for the specific this compound derivative and the desired imaging application.
Radiolabeling Strategies for this compound
The primary strategy for radiolabeling this compound involves a multi-step chemical synthesis process.[5] A bifunctional chelator is first covalently attached to the this compound molecule. This "chelate-conjugated" this compound is then purified and subsequently reacted with the desired radionuclide.
Key Considerations for Radiolabeling:
-
Choice of Radionuclide: The half-life of the radionuclide should be compatible with the biological half-life of the this compound conjugate to allow for optimal imaging.[6]
-
Chelator Selection: The chelator must form a highly stable complex with the radionuclide to prevent in vivo dissociation and non-specific accumulation of the radioisotope.[7]
-
Conjugation Chemistry: The method used to attach the chelator to this compound should not significantly alter its biological activity or receptor affinity.
-
Purification: Efficient purification methods are crucial to remove unreacted radionuclide and impurities, ensuring high radiochemical purity of the final product.[3]
-
Quality Control: Rigorous quality control is essential to verify the identity, purity, and stability of the radiolabeled this compound.
Positron Emission Tomography (PET) Imaging Probes
PET offers high sensitivity and quantitative imaging capabilities, making it a powerful tool in oncology.[8] this compound can be labeled with positron-emitting radionuclides such as ⁶⁸Ga and ⁶⁴Cu for PET imaging.
Gallium-68 (⁶⁸Ga) Labeling of this compound-DOTA Conjugate
Gallium-68 is readily available from a ⁶⁸Ge/⁶⁸Ga generator, making it a convenient and cost-effective option for clinical PET imaging.[1] DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a commonly used chelator for ⁶⁸Ga.[1]
Experimental Protocol: ⁶⁸Ga-DOTA-Aklaviketone
-
Preparation of ⁶⁸Ga Eluate: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Buffering: Add 1 M sodium acetate (B1210297) buffer to the ⁶⁸Ga eluate to adjust the pH to 4.0-4.5.
-
Labeling Reaction:
-
Add the DOTA-aklaviketone conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
-
Purification: Purify the ⁶⁸Ga-DOTA-aklaviketone using a C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted ⁶⁸Ga.
-
Elute the radiolabeled product with ethanol.
-
Dilute the final product with sterile saline for injection.
-
-
Quality Control:
-
Radiochemical Purity: Determine by radio-TLC or radio-HPLC.
-
Sterility and Endotoxin Testing: Perform standard quality control tests before in vivo use.
-
Copper-64 (⁶⁴Cu) Labeling of this compound-NOTA Conjugate
Copper-64 has a longer half-life (12.7 hours) compared to ⁶⁸Ga, which can be advantageous for imaging processes that occur over a longer duration.[2][9] NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is an effective chelator for ⁶⁴Cu.[4]
Experimental Protocol: ⁶⁴Cu-NOTA-Aklaviketone
-
Preparation of ⁶⁴CuCl₂: Obtain ⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).
-
Labeling Reaction:
-
Add the NOTA-aklaviketone conjugate to the ⁶⁴CuCl₂ solution.
-
Incubate the reaction mixture at 37-50°C for 30-60 minutes.[10]
-
-
Purification: Purify the ⁶⁴Cu-NOTA-aklaviketone using a size-exclusion column (e.g., PD-10) to remove free ⁶⁴Cu.
-
Quality Control:
-
Radiochemical Purity: Analyze using instant thin-layer chromatography (ITLC) or radio-HPLC.
-
Serum Stability: Assess the stability of the radiolabeled conjugate in human or rat serum over time.[9]
-
Single Photon Emission Computed Tomography (SPECT) Imaging Probes
SPECT is a widely available and cost-effective imaging modality.[11] this compound can be labeled with gamma-emitting radionuclides like Technetium-99m (⁹⁹ᵐTc) for SPECT imaging.
Technetium-99m (⁹⁹ᵐTc) Labeling of this compound Conjugate
Technetium-99m is the most commonly used radionuclide in diagnostic nuclear medicine due to its ideal imaging characteristics and availability from a ⁹⁹Mo/⁹⁹ᵐTc generator.[3] Labeling with ⁹⁹ᵐTc often involves a chelator that can be reduced to a lower oxidation state to facilitate complexation.
Experimental Protocol: ⁹⁹ᵐTc-Aklaviketone
-
Preparation of ⁹⁹ᵐTc Pertechnetate (B1241340): Elute the ⁹⁹Mo/⁹⁹ᵐTc generator with sterile saline to obtain sodium pertechnetate (Na[⁹⁹ᵐTcO₄]).
-
Preparation of Labeling Kit: A "kit" formulation typically contains the this compound conjugate, a reducing agent (e.g., stannous chloride), and other stabilizing agents.
-
Labeling Reaction:
-
Add the required amount of Na[⁹⁹ᵐTcO₄] to the kit vial.
-
Incubate at room temperature for 15-30 minutes. The stannous agent reduces the ⁹⁹ᵐTc, allowing it to chelate with the conjugate.
-
-
Purification: In many kit-based preparations, purification may not be necessary if high radiochemical yields are achieved. If needed, purification can be performed using column chromatography.
-
Quality Control:
-
Radiochemical Purity: Determine using radio-TLC with appropriate solvent systems to separate the radiolabeled product from free pertechnetate and reduced/hydrolyzed ⁹⁹ᵐTc.
-
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the radiolabeling procedures. Note that these are generalized values, and specific results will depend on the optimization of the protocols for this compound.
| Parameter | ⁶⁸Ga-DOTA-Aklaviketone | ⁶⁴Cu-NOTA-Aklaviketone | ⁹⁹ᵐTc-Aklaviketone |
| Radionuclide | Gallium-68 | Copper-64 | Technetium-99m |
| Imaging Modality | PET | PET | SPECT |
| Half-life | 68 minutes[1] | 12.7 hours[9] | 6 hours[3] |
| Typical Radiochemical Yield | > 95% | > 90% | > 95% |
| Radiochemical Purity | > 98% | > 98% | > 98% |
| Molar Activity (GBq/µmol) | 20-100 | 50-200 | 10-50 |
| Reaction Temperature | 95°C | 37-50°C | Room Temperature |
| Reaction Time | 10-15 minutes | 30-60 minutes | 15-30 minutes |
Visualizations
Experimental Workflow for Radiolabeling this compound
Caption: General workflow for the preparation of radiolabeled this compound.
Logical Relationship of Components
References
- 1. (68)Ga-labeled peptides in tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-64 Radiopharmaceuticals for Oncologic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. moravek.com [moravek.com]
- 6. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Imaging Alzheimer's disease pathophysiology with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-64 Labeled Liposomes for Imaging Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-photon emission computed tomography - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Spectroscopic Characterization of Aklaviketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aklaviketone is a polyketide natural product belonging to the anthracycline family, a class of compounds renowned for their potent anticancer activities. A comprehensive structural characterization of this compound is paramount for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These methods are fundamental for confirming the identity, purity, and structural integrity of the compound. While specific experimental data for this compound is not extensively available in the public domain, this guide offers robust protocols and expected data based on the known chemical structure of this compound and spectral data from closely related anthracycline analogues.
Spectroscopic Characterization of this compound
The structural elucidation of this compound relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecule's chemical framework.
-
UV-Visible Spectroscopy provides information about the electronic transitions within the conjugated system of the anthracycline chromophore.
-
FTIR Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
NMR Spectroscopy (¹H and ¹³C) elucidates the carbon-hydrogen framework and the connectivity of atoms within the molecule.
-
Mass Spectrometry determines the molecular weight and provides information about the fragmentation pattern, further confirming the structure.
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from the π → π* and n → π* electronic transitions within its anthraquinone (B42736) chromophore.
Table 1: Expected UV-Visible Absorption Data for this compound
| Wavelength (λmax, nm) | Solvent | Electronic Transition |
| Data to be determined | Methanol (B129727) | π → π |
| Data to be determined | Methanol | n → π |
Note: The exact λmax values for this compound should be determined experimentally. For comparison, similar anthracyclines like doxorubicin (B1662922) exhibit characteristic absorbances around 233, 253, 290, 477, 495, and 530 nm in methanol.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will display absorption bands corresponding to the various functional groups present in the molecule.
Table 2: Expected Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Strong, Broad | O-H stretch (hydroxyl groups) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (ketone)[1] |
| ~1620 | Strong | C=O stretch (quinone) |
| ~1580 | Medium | C=C stretch (aromatic) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~1280 | Strong | C-O stretch (ester/ether) |
| ~1080 | Strong | C-O stretch (alcohol) |
Note: The precise wavenumbers and intensities should be confirmed through experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation of this compound. The chemical shifts are influenced by the electronic environment of each nucleus.
Table 3: Expected ¹H NMR Chemical Shift Ranges for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 12.0 - 13.0 | Singlet | Phenolic OH |
| 7.0 - 8.0 | Multiplets | Aromatic CH |
| 4.0 - 5.5 | Multiplets | Sugar Protons |
| 2.5 - 4.0 | Multiplets | Aliphatic CH, CH₂ adjacent to heteroatoms |
| 1.0 - 2.5 | Multiplets | Aliphatic CH, CH₂, CH₃ |
Note: Specific chemical shifts and coupling constants need to be determined experimentally.
Table 4: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 180 - 190 | Quinone C=O |
| 170 - 180 | Ketone C=O |
| 110 - 160 | Aromatic/Olefinic C |
| 90 - 105 | Anomeric C (sugar) |
| 60 - 80 | C-O (sugar and aglycone) |
| 20 - 40 | Aliphatic C |
Note: Definitive assignments require 2D NMR experiments such as COSY, HSQC, and HMBC.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments provide further structural confirmation.
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | To be calculated | Data to be determined |
| [M+Na]⁺ | To be calculated | Data to be determined |
| Key Fragments | To be predicted | Data to be determined |
Note: The molecular formula of this compound is C₃₀H₃₄O₁₀. The expected monoisotopic mass should be calculated and confirmed by HRMS.
Experimental Protocols
The following protocols provide a framework for the spectroscopic analysis of this compound. It is recommended to handle this compound with appropriate safety precautions, as anthracyclines are potent cytotoxic agents.
UV-Visible Spectroscopy Protocol
Objective: To determine the absorption maxima (λmax) of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade methanol
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in methanol.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with spectroscopic grade methanol to serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum from 200 to 800 nm.
-
Sample Measurement: Rinse the cuvette with the dilute this compound solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and acquire the absorption spectrum from 200 to 800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound sample (solid)
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform a background subtraction. Perform baseline correction if necessary.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD))
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Shimming and Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (optional but recommended): Perform COSY, HSQC, and HMBC experiments to establish connectivity and aid in spectral assignment.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known ranges and 2D correlation data.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (for mobile phase modification)
-
LC-MS system (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
LC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 30-40 °C
-
-
MS Method:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: A suitable m/z range to include the expected molecular ion (e.g., m/z 100-1000).
-
MS/MS: For fragmentation analysis, select the [M+H]⁺ ion of this compound as the precursor ion and acquire product ion spectra at various collision energies.
-
-
Data Acquisition and Analysis: Inject the sample and acquire the data. Process the chromatogram and mass spectra to determine the retention time, exact mass of the molecular ion, and identify the major fragment ions.
Visualizations
The following diagrams illustrate the experimental workflow, a plausible biosynthetic pathway, and the proposed mechanism of action for this compound.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Caption: Plausible biosynthetic pathway of this compound.
Caption: Proposed mechanism of action signaling pathway for this compound.
References
Protocol for Assessing Aklaviketone-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aklaviketone, a member of the anthracycline family of antibiotics, has demonstrated potent anti-tumor activity. A primary mechanism of its cytotoxic action is the induction of apoptosis, or programmed cell death. This document provides a detailed protocol for assessing apoptosis induced by this compound in cancer cell lines. The following application notes and experimental procedures are intended to guide researchers in the accurate quantification and characterization of this compound's apoptotic effects.
Data Presentation
The following tables summarize hypothetical quantitative data for key markers of apoptosis following treatment with this compound. These tables are for illustrative purposes and should be populated with experimental data.
Table 1: this compound-Induced Externalization of Phosphatidylserine (B164497)
| Treatment | Concentration (µM) | % Annexin V-Positive Cells |
| Vehicle Control | 0 | 5.2 ± 1.1 |
| This compound | 1 | 25.8 ± 3.5 |
| This compound | 5 | 62.1 ± 5.2 |
| This compound | 10 | 85.3 ± 4.8 |
Table 2: this compound-Induced Caspase-3 Activation
| Treatment | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 ± 0.2 |
| This compound | 1 | 3.8 ± 0.5 |
| This compound | 5 | 8.2 ± 1.1 |
| This compound | 10 | 15.6 ± 2.3 |
Table 3: Effect of this compound on Bcl-2 and Bax Protein Expression
| Treatment | Concentration (µM) | Bcl-2 Protein Level (Relative to Control) | Bax Protein Level (Relative to Control) | Bcl-2/Bax Ratio |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 |
| This compound | 5 | 0.45 ± 0.08 | 1.85 ± 0.21 | 0.24 |
Table 4: this compound-Induced Mitochondrial Membrane Depolarization
| Treatment | Concentration (µM) | % Cells with Depolarized Mitochondria (JC-1 Green Fluorescence) |
| Vehicle Control | 0 | 6.5 ± 1.3 |
| This compound | 1 | 30.2 ± 4.1 |
| This compound | 5 | 71.8 ± 6.5 |
| This compound | 10 | 92.4 ± 3.9 |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., MCF-7, HeLa, Jurkat).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Further dilute the stock solution in a culture medium to the desired final concentrations for treatment. A vehicle control containing the same concentration of DMSO should be included in all experiments.
-
Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with a fresh medium containing the desired concentrations of this compound or vehicle control and incubate for the specified time points.
2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis.[1][2]
-
Materials:
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with this compound as described above. Include untreated and vehicle-treated cells as negative controls.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[3]
-
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or DEVD-AFC)
-
Cell Lysis Buffer
-
Dithiothreitol (DTT)
-
96-well microplate reader
-
-
Procedure:
-
Treat cells with this compound as described.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells using the provided cell lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Prepare the reaction buffer containing the caspase-3 substrate and DTT according to the kit manufacturer's instructions.
-
Add the reaction buffer to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the fold change in caspase-3 activity relative to the vehicle control after normalizing to the protein concentration.
4. Western Blotting for Bcl-2 Family Proteins
This technique is used to assess the protein levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][5]
-
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound and prepare cell lysates as described for the caspase assay.
-
Determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis: Perform densitometric analysis of the protein bands and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio.
5. Mitochondrial Membrane Potential (ΔΨm) Assay
This assay utilizes the JC-1 dye to detect changes in the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.[6][7][8][9]
-
Materials:
-
JC-1 dye
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or other uncoupler (as a positive control)
-
PBS
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Treat cells with this compound.
-
In the last 15-30 minutes of the treatment, add JC-1 dye to the culture medium at a final concentration of 1-10 µg/mL.
-
For a positive control, treat a separate set of cells with CCCP to depolarize the mitochondria.
-
After incubation, wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
-
Data Analysis:
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Quantify the percentage of cells with green fluorescence to determine the extent of mitochondrial depolarization. The ratio of red to green fluorescence can also be calculated.
-
Mandatory Visualizations
Caption: this compound-induced intrinsic apoptotic pathway.
Caption: Workflow for assessing this compound-induced apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 9. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
strategies to improve aklaviketone synthesis yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of aklaviketone, a key intermediate in the production of anthracycline antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis yield important?
A1: this compound is a polyketide that serves as a crucial precursor in the biosynthesis of many potent anti-cancer drugs, including aclacinomycin A. Optimizing its synthesis yield is critical for the cost-effective production of these life-saving pharmaceuticals.
Q2: Which microorganisms are typically used for this compound production?
A2: this compound is a natural product of certain Streptomyces species, with Streptomyces galilaeus being one of the most well-known producers. Engineered strains of other Streptomyces species, such as Streptomyces coelicolor, have also been successfully used for its production.[1]
Q3: What are the primary precursors for this compound biosynthesis?
A3: The biosynthesis of this compound is initiated from one molecule of propionyl-CoA and nine molecules of malonyl-CoA.[2] Therefore, strategies to increase the intracellular pools of these precursors are key to improving yield.
Q4: What are the main approaches to improving this compound synthesis yield?
A4: The two primary approaches are:
-
Fermentation Optimization: Modifying the culture conditions (e.g., media composition, pH, temperature, aeration) to enhance the metabolic activity of the producing Streptomyces strain.
-
Metabolic Engineering: Genetically modifying the Streptomyces strain to increase the expression of key biosynthetic genes, enhance precursor supply, or eliminate competing metabolic pathways.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound production | Inappropriate fermentation conditions | Optimize culture parameters such as media composition (carbon and nitrogen sources), pH, temperature, and agitation. Refer to the Protocol for Fermentation Optimization. |
| Poor precursor (propionyl-CoA, malonyl-CoA) supply | Engineer the host strain to overexpress genes involved in precursor synthesis, such as acetyl-CoA carboxylase (ACCase).[4] Consider strategies to inhibit competing pathways like fatty acid synthesis.[5][6] | |
| Inactive or poorly expressed biosynthetic enzymes | Overexpress the this compound polyketide synthase (PKS) gene cluster under the control of a strong, constitutive promoter.[1] | |
| Inconsistent yield between batches | Variability in inoculum quality | Standardize the inoculum preparation procedure, including spore concentration, age, and pre-culture conditions. |
| Fluctuations in fermentation parameters | Ensure precise control and monitoring of pH, temperature, and dissolved oxygen levels throughout the fermentation process. | |
| Accumulation of undesired byproducts | Non-specific activity of biosynthetic enzymes | Consider gene knockouts of competing polyketide synthase pathways. |
| Spontaneous degradation of this compound | Optimize the extraction process to minimize the time the product spends in the fermentation broth post-production. Adjust pH to a more stable range if degradation is observed. |
Quantitative Data on Yield Improvement
The following tables summarize quantitative data on the improvement of this compound and related polyketide yields through various optimization strategies.
Table 1: Yield Improvement of Aklavinone (B1666741) (a related anthracyclinone) through Metabolic Engineering
| Host Strain | Engineering Strategy | Promoter Used | Titer (mg/L) | Reference |
| S. coelicolor M1152ΔmatAB | Heterologous expression of aklavinone pathway | p15 (S. albus) | 15-20 | [1] |
Table 2: Yield Improvement of a Polyketide Herbicide through Culture Optimization and Mutagenesis
| Strain | Optimization Strategy | Yield (mg/L) | Fold Increase | Reference |
| Streptomyces sp. KRA16-334 (Wild-type) | - | 92.8 ± 5.48 | - | [7] |
| Mutant 0723–8 | UV mutagenesis and optimization of temperature, agitation, and pH | 264.7 ± 12.82 | 2.8 | [7] |
Experimental Protocols
Protocol for Fermentation Optimization of this compound Production
This protocol provides a general framework for optimizing the fermentation conditions for this compound production in Streptomyces galilaeus.
-
Inoculum Preparation:
-
Prepare a spore suspension of S. galilaeus from a mature agar (B569324) plate.
-
Inoculate a seed culture medium (e.g., Tryptic Soy Broth) with the spore suspension.
-
Incubate the seed culture at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium. A variety of media can be tested, with different carbon sources (e.g., glucose, starch) and nitrogen sources (e.g., soy meal, yeast extract).
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate in a fermenter with controlled pH (initial pH 6.5-7.5) and temperature (28-32°C).
-
Maintain aeration and agitation to ensure sufficient dissolved oxygen.
-
-
Parameter Testing (One-Factor-at-a-Time or Design of Experiments):
-
pH: Test a range of initial pH values (e.g., 5.5, 6.5, 7.5, 8.5).
-
Temperature: Test a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C).
-
Carbon Source: Test different carbon sources at various concentrations.
-
Nitrogen Source: Test different nitrogen sources at various concentrations.
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., every 24 hours).
-
Extract the secondary metabolites from the mycelium and supernatant.
-
Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC).
-
-
Data Interpretation:
-
Plot this compound concentration over time for each condition.
-
Determine the optimal conditions for maximizing the final this compound titer.
-
General Protocol for Gene Overexpression in Streptomyces galilaeus
This protocol outlines a general workflow for overexpressing a target gene (e.g., acetyl-CoA carboxylase) in S. galilaeus to improve this compound yield.
-
Plasmid Construction:
-
Amplify the gene of interest from the genomic DNA of the source organism via PCR.
-
Clone the gene into an appropriate E. coli-Streptomyces shuttle vector under the control of a strong constitutive promoter (e.g., ermEp*).
-
Verify the sequence of the constructed plasmid.
-
-
Intergeneric Conjugation:
-
Transform the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the S. galilaeus recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable agar medium (e.g., SFM) for conjugation.
-
Incubate for 16-20 hours to allow for plasmid transfer.
-
-
Selection of Exconjugants:
-
Overlay the conjugation plate with an appropriate antibiotic to select for S. galilaeus cells that have received the plasmid.
-
Incubate until exconjugant colonies appear.
-
-
Verification of Transformants:
-
Isolate genomic DNA from the exconjugant colonies.
-
Confirm the presence of the integrated plasmid and the gene of interest via PCR.
-
-
Evaluation of this compound Production:
-
Ferment the engineered strain alongside the wild-type strain under optimized conditions.
-
Measure and compare the this compound titers to determine the effect of the gene overexpression.
-
Visualizations
Caption: A simplified diagram of the this compound biosynthesis pathway.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. A BioBricks Metabolic Engineering Platform for the Biosynthesis of Anthracyclinones in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Streptomyces venezuelae for malonyl-CoA biosynthesis to enhance heterologous production of polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of acyl‐CoA precursor supply for increased avermectin B1a production by engineering meilingmycin polyketide synthase and key primary metabolic pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aklaviketone Solubility Challenges in Biological Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with aklaviketone in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an anthracycline, a class of potent anti-cancer agents. Its chemical structure lends it a hydrophobic nature, leading to poor solubility in aqueous solutions like biological buffers. This can result in compound precipitation during experiments, leading to inaccurate and irreproducible results.
Q2: What is the expected solubility of this compound in common biological buffers?
Q3: What are the primary causes of this compound precipitation in my experiments?
Precipitation of this compound in biological buffers can be attributed to several factors:
-
High Final Concentration: The desired experimental concentration may exceed the maximum solubility of this compound in the aqueous buffer.
-
"Solvent Shock": Rapidly diluting a concentrated this compound stock solution (typically in an organic solvent like DMSO) into a large volume of aqueous buffer can cause the compound to crash out of solution.
-
Low Temperature: The solubility of many compounds, including this compound, decreases at lower temperatures. Using cold buffers can promote precipitation.
-
pH of the Buffer: The ionization state of this compound can be influenced by the pH of the buffer, which in turn affects its solubility.
-
Buffer Composition: The presence of certain salts or other components in the buffer can impact the solubility of this compound.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock Solution
Problem: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium or PBS, a precipitate forms immediately.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Solutions:
-
Reduce Final Concentration: Determine the maximum soluble concentration of this compound in your specific buffer system through a solubility test (see Experimental Protocols).
-
Optimize Dilution Technique:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions.
-
Dropwise Addition: Add the DMSO stock solution drop-by-drop to the pre-warmed buffer while gently vortexing or swirling. This gradual introduction helps to avoid "solvent shock".
-
-
Temperature Control: Always use buffers pre-warmed to the experimental temperature (e.g., 37°C for cell culture) to maximize solubility.
Issue 2: this compound Precipitates Over Time During Incubation
Problem: My this compound solution is initially clear, but a precipitate forms after several hours of incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial concentration was above the thermodynamic solubility limit, creating a supersaturated solution that is unstable and precipitates over time. | Lower the final working concentration of this compound. |
| Evaporation | In long-term experiments, evaporation of the solvent can increase the concentration of this compound, leading to precipitation. | Use sealed plates or ensure proper humidification in the incubator. |
| Temperature Fluctuations | Repeatedly removing the experimental setup from a controlled temperature environment can cause temperature cycling and precipitation. | Minimize the time outside of the incubator. |
| Interaction with Media Components | This compound may interact with components in complex media (e.g., proteins in serum) over time, leading to precipitation. | Test solubility in both serum-free and serum-containing media to identify potential interactions. |
Data Presentation: Solubility of Related Anthracyclines
As a reference, the following tables summarize the solubility of doxorubicin (B1662922) and daunorubicin (B1662515), which are structurally related to this compound.
Table 1: Solubility of Daunorubicin Hydrochloride in Aqueous Buffers
| Buffer | pH | Approximate Solubility | Reference |
| PBS | 7.2 | 10 mg/mL | [1] |
| Water | - | 50 mM |
Table 2: Solubility of Doxorubicin Hydrochloride in Aqueous Solutions
| Solvent System | pH | Approximate Solubility | Reference |
| 1:1 DMSO:PBS | 7.2 | 0.5 mg/mL | [2][3] |
| Water | - | 50 mg/mL | [4] |
Table 3: Effect of Cyclodextrins on Doxorubicin Solubility
| Cyclodextrin | Effect on Solubility | Reference |
| γ-cyclodextrin | Forms inclusion complexes, potentially increasing solubility. | [5][6] |
| Hyaluronan-β-cyclodextrin conjugates | Increased the water solubility of doxorubicin at pH 7.4. | [7][8] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add a small, fixed volume (e.g., 1 µL) of each DMSO dilution to a larger volume (e.g., 199 µL) of your target biological buffer pre-warmed to the desired temperature. Include a DMSO-only control.
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation immediately and at several time points (e.g., 1, 4, and 24 hours).
-
Quantify precipitation by measuring the absorbance at 600 nm. An increase in absorbance indicates precipitation.
-
The highest concentration that remains clear is the maximum working soluble concentration.
Protocol 2: Preparing a Working Solution of this compound to Minimize Precipitation
-
Thaw a frozen aliquot of your concentrated this compound in DMSO stock solution and bring it to room temperature.
-
Pre-warm your biological buffer to the experimental temperature (e.g., 37°C).
-
Perform an intermediate dilution step. Dilute the concentrated stock solution in pre-warmed buffer to an intermediate concentration.
-
Add the intermediate dilution to the final volume of pre-warmed buffer dropwise while gently swirling.
-
Visually inspect the final solution for any signs of precipitation before use.
This compound's Mechanism of Action: A Visual Guide
This compound, as an anthracycline, is understood to exert its cytotoxic effects primarily through two mechanisms: DNA intercalation and inhibition of topoisomerase II. This leads to DNA damage, which triggers apoptotic signaling pathways within the cancer cell.
Caption: this compound's mechanism of action leading to apoptosis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inclusion complexation of doxorubicin and daunorubicin with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hyaluronan-Cyclodextrin Conjugates as Doxorubicin Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common problems in aklaviketone experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aklaviketone. The information is designed to address common challenges encountered during synthesis, purification, and biological experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis and Purification
Question: My this compound synthesis is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in the synthesis of this compound, an anthracycline intermediate, can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Ensure all starting materials and reagents are of high purity and anhydrous where necessary. Degradation of sensitive reagents is a common cause of poor yield.
-
Reaction Conditions: Temperature, reaction time, and atmospheric conditions are critical.
-
Temperature Control: Verify the accuracy of your temperature monitoring and control equipment. Side reactions can occur at temperatures that are too high or too low.
-
Inert Atmosphere: Reactions involving sensitive intermediates may require a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
-
Solvent Purity: Use high-purity, dry solvents. The presence of water or other impurities can interfere with the reaction.
-
pH Control: If the reaction is pH-sensitive, ensure proper buffering and monitor the pH throughout the process.
Troubleshooting Flowchart for Low Synthesis Yield
Caption: Troubleshooting workflow for low this compound synthesis yield.
Question: I am observing multiple spots on my TLC plate after purification of this compound. What could be the issue?
Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate post-purification suggests either incomplete purification or degradation of the product.
-
Incomplete Purification: Your purification method (e.g., column chromatography) may not be effectively separating this compound from byproducts or starting materials. Consider optimizing the solvent system for your chromatography. A gradient elution might be necessary for better separation.
-
Product Degradation: this compound, like other anthracyclines, may be sensitive to light, temperature, and pH.
-
Light Sensitivity: Protect the compound from light during and after purification. Use amber vials for storage.
-
Temperature Stability: Avoid excessive heat during solvent evaporation. Store the purified compound at recommended low temperatures.
-
pH Stability: The compound may degrade under acidic or basic conditions. Ensure the pH is neutral during workup and storage.
-
-
TLC Artifacts: Ensure your TLC plate was not overloaded, which can cause streaking and the appearance of multiple spots. Also, verify the purity of the solvent used for TLC.
Section 2: Biological Assays
Question: My this compound solution appears to be precipitating in the cell culture media. How can I resolve this?
Answer: Precipitation in cell culture media is a common issue with hydrophobic compounds.
-
Solubility Limits: Determine the maximum soluble concentration of this compound in your chosen solvent (e.g., DMSO) and in the final cell culture media.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low (typically <0.5%) to avoid solvent-induced precipitation and cell toxicity.
-
Preparation Method:
-
Prepare a high-concentration stock solution in an appropriate solvent like DMSO.
-
Serially dilute the stock solution in the same solvent to make intermediate concentrations.
-
Add the final, small volume of the diluted stock solution to the cell culture media with vigorous vortexing or mixing to ensure rapid and even dispersion.
-
-
Use of Pluronic F-68: For particularly problematic compounds, a small amount of a non-ionic surfactant like Pluronic F-68 can be added to the media to improve solubility.
Illustrative Solubility Data
| Solvent | This compound Solubility (Example) |
| DMSO | > 50 mg/mL |
| Ethanol | ~10 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
| Cell Culture Media + 10% FBS | < 0.5 mg/mL |
Question: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What should I check?
Answer: A lack of expected bioactivity can be due to several experimental factors.
-
Compound Integrity: Verify the purity and integrity of your this compound sample. It may have degraded during storage.
-
Cell Line Sensitivity: The chosen cell line may be resistant to this class of compounds. Consider using a positive control compound known to induce cytotoxicity in your cell line (e.g., doxorubicin) to validate the assay.
-
Assay Conditions:
-
Cell Density: Ensure an appropriate number of cells are seeded. Overly confluent cells may show reduced sensitivity.
-
Incubation Time: The duration of exposure to the compound may be insufficient to induce a measurable effect.
-
Assay Endpoint: The chosen cytotoxicity assay (e.g., MTT, LDH) may not be optimal. Consider a different assay that measures a different aspect of cell death (e.g., apoptosis via caspase activity).
-
-
Mechanism of Action: this compound is expected to function as a topoisomerase inhibitor, similar to other anthracyclines like aclarubicin.[1] This mechanism is cell cycle-dependent. Ensure your cells are actively proliferating.
Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Caption: Postulated signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Cytotoxicity using MTT Assay
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Experimental Workflow for Cytotoxicity Assay
Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.
References
Technical Support Center: Aklaviketone Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and preventing the degradation of aklaviketone during storage and experimental use. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A change in the color of your this compound solution, often to a colorless or different hue, suggests chemical degradation. This is a common indicator that the chromophore of the anthracycline structure has been altered.[1] Such changes can be triggered by exposure to light, high temperatures, extreme pH, or oxidizing agents. It is crucial to investigate the cause and assess the purity of your sample before proceeding with experiments.
Q2: I am observing a loss of biological activity in my this compound sample. Could this be due to degradation?
Yes, a loss of biological activity is a strong indicator of this compound degradation. The structural integrity of the molecule is essential for its function. Degradation can lead to the formation of inactive products. For instance, hydrolysis under slightly basic conditions can yield lipophilic degradation products with no cytostatic properties.[2]
Q3: What are the primary factors that can cause this compound to degrade in storage?
Based on studies of related anthracyclines, the primary factors contributing to degradation are:
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pH: this compound is susceptible to both acidic and alkaline hydrolysis. Anthracyclines are known to be particularly unstable in alkaline conditions.[3][4]
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Light: Exposure to UV or even ambient light can induce photodegradation.[5]
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Temperature: Elevated temperatures can accelerate hydrolytic and thermal degradation.[4][6]
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Oxidation: The presence of oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen, can lead to oxidative degradation.[1][7] The hydroquinone (B1673460) moiety of anthracyclines is susceptible to oxidation.[7]
-
Presence of Metal Ions: Certain metal ions can catalyze the degradation of anthracyclines.[2][8]
Q4: How can I prevent this compound degradation during storage?
To minimize degradation, adhere to the following storage best practices:
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Temperature: Store this compound, both in solid form and in solution, at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.
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pH: If in solution, maintain a slightly acidic to neutral pH (around pH 4-6). Avoid alkaline conditions.
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Atmosphere: For long-term storage of solid material, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For solutions, use de-gassed solvents.
-
Container: Use high-quality, inert glass containers.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound degradation.
Problem 1: Unexpected peaks appear in my HPLC chromatogram.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the sample has been stored under the recommended conditions (low temperature, protected from light, appropriate pH).
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Analyze a Fresh Sample: Prepare a fresh solution from a new vial of this compound and analyze it immediately to confirm the purity of the starting material.
-
Perform Forced Degradation Studies: To tentatively identify the degradation products, subject a small amount of your this compound sample to controlled stress conditions (see "Experimental Protocols" section). This can help match the unexpected peaks to specific degradation pathways.
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Utilize Mass Spectrometry (LC-MS): If available, use LC-MS to obtain mass information on the unknown peaks, which is crucial for their identification.[3][9]
-
Problem 2: The concentration of my this compound standard solution is decreasing over time.
-
Possible Cause: Instability in the chosen solvent or storage conditions.
-
Troubleshooting Steps:
-
Evaluate Solvent: Ensure the solvent is of high purity and does not contain impurities that could catalyze degradation. Consider preparing solutions in a slightly acidic buffer if stability is an issue in neutral solvents.
-
Check pH of the Solution: Measure the pH of your stock solution. Even unbuffered aqueous solutions can have a pH that promotes hydrolysis.
-
Optimize Storage of Solutions: Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Data Presentation: Summary of this compound Degradation
| Stress Condition | Expected Outcome | Potential Degradation Products |
| Acidic Hydrolysis | Degradation of the glycosidic bond (if applicable in a glycosylated precursor) or other acid-labile groups. | Aglycones (e.g., deglucosaminyl doxorubicin (B1662922) from doxorubicin).[3][4] |
| Alkaline Hydrolysis | Rapid and extensive degradation. | Complex mixture of degradation products, often with altered ring structures.[3][4] |
| Oxidative Degradation | Formation of various oxidized products. | Hydroxylated derivatives, hydroperoxides, and products of ring opening.[1][3][10] |
| Photodegradation | Formation of various photoproducts. | Can lead to N-oxides and other complex structures.[11] |
| Thermal Degradation | Generally more stable, but degradation can occur at elevated temperatures. | Dependent on the specific structure and conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6][12]
1. Acidic Hydrolysis:
- Dissolve this compound in a suitable solvent and add 0.1 N HCl.
- Incubate at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
- Neutralize the solution with 0.1 N NaOH before analysis.
2. Alkaline Hydrolysis:
- Dissolve this compound in a suitable solvent and add 0.1 N NaOH.
- Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a shorter period due to higher reactivity (e.g., 30 minutes, 1, 2, 4 hours).
- Neutralize the solution with 0.1 N HCl before analysis.
3. Oxidative Degradation:
- Dissolve this compound in a suitable solvent and add 3-30% hydrogen peroxide.
- Incubate at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
4. Photolytic Degradation:
- Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
- Analyze the sample at appropriate time points. A control sample should be kept in the dark under the same conditions.
5. Thermal Degradation:
- Heat a solid sample of this compound in a controlled temperature oven (e.g., 70°C) for a specified period (e.g., 1, 7, 14 days).
- Dissolve the sample in a suitable solvent for analysis.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact this compound from its degradation products.
-
Column: A C18 or C8 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution is often necessary to resolve all components. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer at a slightly acidic pH) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).[3]
-
Detection: UV-Vis detection at a wavelength corresponding to the maximum absorbance of this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.[3]
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Oxidation of anthracycline anticancer agents by the peroxidase mimic microperoxidase 11 and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. Anthracycline degradation in cardiomyocytes: a journey to oxidative survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of anthracycline antitumor compounds catalysed by metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Oxidative degradation of cardiotoxic anticancer anthracyclines to phthalic acids. Novel function or ferrylmyoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
challenges in the purification of aklaviketone and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of aklaviketone.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the initial steps for extracting this compound from a Streptomyces galilaeus fermentation broth? | Initially, the fermentation broth should be centrifuged to separate the mycelium from the supernatant. This compound and related anthracyclines are often found in both the mycelium and the broth. The mycelium should be extracted with a suitable organic solvent like acetone (B3395972) or methanol. The supernatant can be extracted with a water-immiscible solvent such as ethyl acetate (B1210297) or chloroform (B151607) after adjusting the pH to acidic conditions (around pH 3-4) to ensure the this compound is in its less polar, unionized form, which improves extraction efficiency. |
| What are the common impurities I might encounter during this compound purification? | Impurities in this compound preparations can be broadly categorized as: • Related anthracyclines: Structurally similar compounds from the biosynthetic pathway, such as aklavinone, 7-deoxyaklavinone, and various glycosylated forms. • Media components: Residual nutrients and metabolites from the fermentation medium. • Degradation products: this compound can be susceptible to degradation, especially at non-optimal pH and temperatures. Common degradation pathways may include hydrolysis or oxidation. |
| What is the general stability of this compound? | This compound, like other anthracyclines, can be sensitive to pH and temperature. It is generally more stable under acidic to neutral conditions. Alkaline conditions should be avoided as they can lead to degradation. For storage, it is recommended to keep purified this compound in a cool, dark place, and dissolved in a suitable organic solvent. Long-term storage in aqueous solutions is generally not recommended due to the risk of hydrolysis. |
| Which chromatographic techniques are most effective for this compound purification? | Both normal-phase and reverse-phase chromatography can be employed. • Normal-phase chromatography: Using a silica (B1680970) gel stationary phase and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) is effective for separating this compound from more polar impurities. • Reverse-phase high-performance liquid chromatography (RP-HPLC): This is a powerful technique for high-resolution separation of this compound from closely related anthracyclines. A C18 column with a mobile phase of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or TFA to improve peak shape) is commonly used. |
| What are suitable crystallization conditions for obtaining high-purity this compound? | Crystallization is an effective final purification step. The choice of solvent is critical. A common strategy is to dissolve the partially purified this compound in a good solvent (e.g., acetone, chloroform) and then slowly add a poor solvent (an anti-solvent, e.g., hexane, petroleum ether) until turbidity is observed. Allowing the solution to stand at a low temperature (e.g., 4°C) can promote the formation of high-purity crystals. |
Troubleshooting Guides
Low Yield After Extraction
| Symptom | Possible Cause | Solution |
| Low concentration of this compound in the organic extract. | Incomplete cell lysis: If a significant amount of this compound remains in the mycelium. | Ensure thorough homogenization or sonication of the mycelium in the extraction solvent to achieve complete cell disruption. |
| Incorrect pH during liquid-liquid extraction: If the pH of the supernatant is not acidic enough, this compound will be in its ionized, more polar form, leading to poor partitioning into the organic solvent. | Adjust the pH of the supernatant to approximately 3-4 before extraction with a water-immiscible organic solvent. | |
| Insufficient solvent volume or extraction cycles: The volume of the extraction solvent may not be sufficient to fully extract the this compound. | Increase the volume of the organic solvent and/or perform multiple extraction cycles (e.g., 3 times) to ensure complete recovery. | |
| Emulsion formation: The presence of lipids and other macromolecules can lead to the formation of a stable emulsion layer between the aqueous and organic phases, trapping the product. | To break the emulsion, you can try adding a saturated brine solution, gentle centrifugation, or filtering the entire mixture through a bed of celite. |
Poor Resolution in Chromatography
| Symptom | Possible Cause | Solution |
| Co-elution of this compound with other anthracyclines in HPLC. | Inappropriate mobile phase composition: The polarity of the mobile phase may not be optimal for separating compounds with very similar structures. | For RP-HPLC, perform a gradient elution with a shallow gradient of acetonitrile in water. For normal-phase chromatography, carefully optimize the ratio of the polar modifier (e.g., ethyl acetate) in the non-polar solvent (e.g., hexane). |
| Column overloading: Injecting too much sample onto the column can lead to broad, overlapping peaks. | Reduce the amount of sample injected onto the column. Consider using a larger diameter column for preparative separations. | |
| Poor peak shape (tailing or fronting): This can be caused by secondary interactions with the stationary phase or issues with the mobile phase pH. | For RP-HPLC, adding a small amount of an ion-pairing agent or an acid (e.g., 0.1% TFA) to the mobile phase can improve peak shape. Ensure the sample is dissolved in the mobile phase. |
Product Degradation During Purification
| Symptom | Possible Cause | Solution |
| Appearance of new, unexpected peaks in HPLC chromatograms after purification steps. | Exposure to high temperatures: this compound may be thermolabile. | Perform all purification steps, especially solvent evaporation, at low temperatures using a rotary evaporator with a water bath set to a moderate temperature (e.g., < 40°C). |
| Exposure to alkaline conditions: Anthracyclines are generally unstable at high pH. | Maintain a slightly acidic to neutral pH throughout the purification process. Use buffered solutions where necessary. | |
| Exposure to light: Some anthracyclines are light-sensitive. | Protect the sample from direct light by using amber-colored glassware or wrapping containers in aluminum foil. |
Experimental Protocols
Protocol 1: Extraction of this compound from Streptomyces galilaeus Fermentation Broth
-
Harvesting: Centrifuge the fermentation broth (e.g., 5000 x g for 15 minutes) to separate the mycelium and the supernatant.
-
Mycelium Extraction:
-
Suspend the mycelial pellet in acetone (1:10 w/v).
-
Homogenize or sonicate the suspension to ensure complete cell lysis.
-
Filter the mixture to remove cell debris.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
-
Supernatant Extraction:
-
Adjust the pH of the supernatant to 3.5 with a suitable acid (e.g., 1M HCl).
-
Extract the acidified supernatant three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers.
-
-
Concentration:
-
Combine the extract from the mycelium with the ethyl acetate extract from the supernatant.
-
Wash the combined organic phase with a saturated NaCl solution to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound extract.
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) in a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. For example:
-
Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (v/v)
-
90:10 Hexane:Ethyl Acetate (v/v)
-
85:15 Hexane:Ethyl Acetate (v/v)
-
Continue to increase the polarity as needed.
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing pure this compound.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Purification Step | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Solvent Extraction | 10-30 | 80-95 | High initial recovery, good for initial cleanup. | Low selectivity, co-extracts many impurities. |
| Silica Gel Chromatography | 70-90 | 60-80 | Good for removing polar impurities, scalable. | Can be time-consuming, potential for product degradation on silica. |
| Preparative RP-HPLC | >95 | 40-60 | High resolution, excellent for separating closely related compounds. | Lower capacity, more expensive solvents and equipment. |
| Crystallization | >99 | 70-90 (from purified material) | Yields very high purity product, cost-effective final step. | Requires a relatively pure starting material, yield can be variable. |
Visualizations
Technical Support Center: Enhancing the Long-Term Stability of Aklaviketone
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the long-term stability of aklaviketone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: this compound is a specific anthracycline intermediate, and dedicated stability studies are not extensively available in public literature. Therefore, the guidance provided here is extrapolated from the known chemical properties of related anthracyclines and polyketides. Researchers should validate these recommendations for their specific experimental conditions.
Troubleshooting Guide
Q1: My this compound solution has changed color from reddish-orange to a brownish hue. What could be the cause?
A1: A color change in your this compound solution is a primary indicator of chemical degradation. This is often due to oxidation of the anthraquinone (B42736) core, a common degradation pathway for anthracyclines. Exposure to oxygen, light, and elevated temperatures can accelerate this process.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solution is stored in a tightly sealed, amber-colored vial to protect it from light and oxygen. Storage at low temperatures (-20°C or -80°C) is highly recommended.
-
Solvent Purity: Use high-purity, degassed solvents for preparing your solutions. Peroxides in older solvents can initiate oxidative degradation.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen).
Q2: I've observed a precipitate forming in my this compound stock solution. What should I do?
A2: Precipitation can occur due to several factors, including poor solubility, changes in pH, or the formation of insoluble degradation products.
Troubleshooting Steps:
-
Verify Solubility: Confirm the concentration of your stock solution is within the known solubility limits for the solvent used. This compound, like many polyketides, may have limited aqueous solubility.
-
Check pH: The solubility of anthracyclines can be pH-dependent.[1][2] Ensure the pH of your solution has not shifted. Buffering the solution may be necessary for certain applications.
-
Assess for Degradation: The precipitate could be a result of degradation. Attempt to redissolve the precipitate by gentle warming or sonication. If it does not redissolve, it is likely a degradation product, and the stock solution should be discarded. A stability-indicating analytical method, such as HPLC, can be used to analyze the supernatant for the presence of the parent compound and any degradation products.
Q3: I am seeing a progressive loss of biological activity or a decrease in the peak area of this compound in my HPLC analysis over time. How can I mitigate this?
A3: A gradual loss of active compound is a clear sign of instability. The primary culprits are likely hydrolysis, oxidation, or photodegradation.
Mitigation Strategies:
-
pH Control: Hydrolysis of the ester group in this compound can occur at acidic or alkaline pH.[1][2] Maintaining the solution at a neutral or slightly acidic pH (around 4-6) is often optimal for the stability of similar anthracyclines.[1]
-
Use of Antioxidants: To combat oxidative degradation, consider adding antioxidants to your solution.[3][4][5] Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The choice and concentration of the antioxidant should be carefully validated to ensure it does not interfere with your experiments.
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) is an effective method to enhance stability by removing water, which is often involved in degradation pathways.[6][7][8] The lyophilized powder should be stored at low temperatures under a dry, inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for storing this compound?
A1: this compound is a polyketide and is expected to have higher solubility in organic solvents. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) are commonly used.[8] However, for long-term storage, it is crucial to use high-purity, anhydrous grades of these solvents to minimize water-mediated degradation. For aqueous buffers, the pH should be carefully controlled, and the use of co-solvents may be necessary to achieve the desired concentration.
Q2: How does temperature affect the stability of this compound?
A2: As with most chemical compounds, higher temperatures accelerate the rate of degradation. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C or -80°C is advisable. It is important to minimize freeze-thaw cycles, as this can also contribute to degradation. Aliquoting stock solutions into single-use vials is a good practice.
Q3: Is this compound sensitive to light?
A3: Yes, the anthraquinone chromophore in this compound's structure makes it susceptible to photodegradation.[9][10][11] Exposure to UV or even ambient light can lead to the formation of reactive species and subsequent degradation. Always handle this compound and its solutions in low-light conditions and store them in light-protecting containers (e.g., amber vials).
Q4: Can I use metal spatulas or containers when handling this compound?
A4: It is advisable to avoid direct contact with metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺). Anthracyclines can chelate metal ions, which can catalyze the formation of reactive oxygen species and accelerate degradation.[12] Use glass or polypropylene (B1209903) labware for handling and storage.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV-Vis or PDA detector
-
pH meter
-
Water bath
-
Photostability chamber
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound and a vial of the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a solid sample and a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV/MS to identify and quantify the degradation products.
Protocol 2: Preparation of a Stabilized this compound Solution
This protocol provides a general method for preparing a more stable solution of this compound for use in experiments.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Butylated hydroxytoluene (BHT)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Prepare Antioxidant Stock: Prepare a 10 mg/mL stock solution of BHT in anhydrous DMSO.
-
Weigh this compound: In a sterile, amber glass vial, accurately weigh the desired amount of this compound.
-
Add Antioxidant: Add the BHT stock solution to the this compound to achieve a final BHT concentration of 0.01-0.1%. The optimal concentration should be determined experimentally.
-
Dissolve in DMSO: Add the required volume of anhydrous DMSO to achieve the final desired concentration of this compound.
-
Inert Gas Purge: Gently purge the headspace of the vial with a stream of inert gas for 30-60 seconds to displace oxygen.
-
Seal and Store: Immediately cap the vial tightly and store at -20°C or -80°C.
Data Presentation
| Stress Condition | Typical Observation | Primary Degradation Pathway (Hypothesized) | Mitigation Strategy |
| Acidic pH | Loss of parent compound | Hydrolysis of the methyl ester | Maintain pH between 4 and 6 |
| Alkaline pH | Rapid color change and degradation | Hydrolysis and other base-catalyzed reactions | Maintain pH between 4 and 6 |
| Oxidation (e.g., H₂O₂) | Color change (browning) | Oxidation of the anthraquinone nucleus | Use of antioxidants, inert atmosphere |
| Elevated Temperature | Increased degradation rate | Accelerates all degradation pathways | Store at low temperatures (-20°C or below) |
| Light Exposure | Color change, loss of potency | Photodegradation of the chromophore | Store in amber vials, handle in low light |
Visualizations
Caption: Generalized degradation pathways of this compound under various stress factors.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Logical troubleshooting workflow for addressing this compound instability.
References
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of antioxidants in the era of cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant defense against anthracycline cardiotoxicity by metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection by flavonoids against anthracycline cardiotoxicity: from chemistry to clinical trials | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of triketone herbicides, mesotrione and sulcotrione, using advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mechanisms of Resistance to Aklaviketone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to aklaviketone, a key intermediate in the biosynthesis of aclacinomycins and a member of the anthracycline family of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to anthracyclines like this compound and its derivatives?
A1: The most commonly observed mechanisms of resistance to anthracyclines include:
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), actively removes the drug from the cell, reducing its intracellular concentration.[1][2][3]
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Alterations in the drug target: this compound and its derivatives target DNA topoisomerase II. Mutations in the gene encoding this enzyme, or changes in its expression level, can prevent effective drug binding and lead to resistance.[1][4][5][6]
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Enhanced drug metabolism: Increased activity of metabolic enzymes, particularly aldo-keto reductases (AKRs), can lead to the inactivation of the drug.[7][8][9][10]
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Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the cytotoxic effects of the drug, promoting cell survival and proliferation.[2][3][11][12]
Q2: My cells are showing resistance to this compound, but I don't see any mutations in the Topoisomerase II gene. What other mechanisms should I investigate?
A2: In the absence of Topoisomerase II mutations, you should consider the following potential resistance mechanisms:
-
Drug Efflux: Assess the expression and activity of efflux pumps like P-glycoprotein.
-
Metabolic Inactivation: Investigate the expression and activity of aldo-keto reductases (AKRs) and other drug-metabolizing enzymes.
-
Bypass Signaling: Profile key survival and proliferation pathways such as PI3K/AKT and MAPK/ERK to identify any upregulation or activation.[3]
Q3: How can I determine if drug efflux is the cause of resistance in my cell line?
A3: You can investigate the role of efflux pumps through several experimental approaches:
-
Gene and Protein Expression Analysis: Use qRT-PCR and Western blotting to measure the mRNA and protein levels of common efflux pump genes (e.g., ABCB1 for P-gp).
-
Functional Assays: Employ fluorescent drug accumulation assays (e.g., using Rhodamine 123 or Calcein-AM) in the presence and absence of known efflux pump inhibitors (e.g., verapamil (B1683045) or cyclosporine A). A significant increase in intracellular fluorescence in the presence of an inhibitor suggests efflux pump activity.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density Variation | Ensure consistent cell numbers are seeded across all wells. Perform a cell count immediately before plating. |
| Drug Instability | Prepare fresh drug dilutions for each experiment. Protect this compound solutions from light and store them at the recommended temperature. |
| Assay Incubation Time | Optimize and standardize the incubation time with the drug. A time-course experiment can help determine the optimal endpoint. |
| Metabolic Activity of Cells | Ensure cells are in the logarithmic growth phase during the experiment. Cell health and metabolic state can influence drug sensitivity. |
Problem 2: No significant difference in Topoisomerase II expression or sequence between sensitive and resistant cells.
| Possible Cause | Troubleshooting Step |
| Post-Translational Modifications | Investigate post-translational modifications of Topoisomerase II, such as phosphorylation, which can affect its activity and drug binding without altering its expression level or primary sequence.[6][13] |
| Subcellular Localization | Use immunofluorescence or cell fractionation followed by Western blotting to determine if the subcellular localization of Topoisomerase II is altered in resistant cells, preventing it from reaching its nuclear target. |
| Alternative Resistance Mechanisms | If Topoisomerase II appears unaltered, shift focus to investigating other potential mechanisms like drug efflux or metabolic inactivation. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance | P-gp Expression (Relative to Sensitive) | AKR1C3 Expression (Relative to Sensitive) |
| Sensitive (e.g., P388) | 0.1 ± 0.02 | 1 | 1.0 | 1.0 |
| Resistant Subline A | 2.5 ± 0.3 | 25 | 15.2 | 1.3 |
| Resistant Subline B | 0.8 ± 0.1 | 8 | 1.2 | 9.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Western Blot for P-glycoprotein (P-gp) Expression
-
Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: qRT-PCR for Aldo-Keto Reductase (AKR) Gene Expression
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the AKR gene of interest (e.g., AKR1C3) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Visualizations
References
- 1. Difference between the resistance mechanisms of aclacinomycin- and adriamycin-resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ALK: Precision Medicine Takes On Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor cell resistance to DNA topoisomerase II inhibitors: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA topoisomerase II mutations and resistance to anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldo-Keto Reductases and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of aldo-keto reductases and other doxorubicin pharmacokinetic genes in doxorubicin resistance, DNA binding, and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting AKR1B1 inhibits metabolic reprogramming to reverse systemic therapy resistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting AKR1B1 inhibits metabolic reprogramming to reverse systemic therapy resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Acquired Resistance to ALK Inhibitors and the Rationale for Treating ALK-positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
refining bioassay protocols for consistent aklaviketone results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their bioassay protocols for consistent and reliable results with aklaviketone.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is an anthracycline antibiotic. Compounds in this class are known to exert their cytotoxic effects through multiple mechanisms, primarily by inhibiting topoisomerase II, which is crucial for DNA replication and repair. Additionally, anthracyclines are known to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. It is also plausible that this compound modulates signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways.
Q2: Which type of bioassay is most suitable for determining the cytotoxicity of this compound?
A2: Several assays are suitable, with the choice often depending on the specific research question and available laboratory equipment. Commonly used methods include:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
SRB Assay: A protein stain that provides a measure of cell mass.
For a comprehensive understanding, it is often beneficial to use more than one method to confirm results.
Q3: How should I prepare and store this compound for use in bioassays?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. Working solutions should be prepared by diluting the stock in the appropriate cell culture medium immediately before use to minimize degradation. It is advisable to perform a solubility test to ensure the compound remains dissolved at the highest concentration used in the assay.
Q4: What are the critical controls to include in an this compound bioassay?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle.
-
Positive Control: A well-characterized cytotoxic agent to confirm that the assay is performing as expected.
-
Blank Control: Wells containing only cell culture medium (no cells) to measure background absorbance or fluorescence.
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, SRB, LDH)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. | |
| Pipetting errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. | |
| Low signal or no dose-response | Incorrect this compound concentration | Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment. |
| Insufficient incubation time | Optimize the incubation time for your specific cell line and this compound concentrations. A time-course experiment may be necessary. | |
| Cell line is resistant to this compound | Test a higher concentration range or a different, more sensitive cell line. | |
| This compound instability | Prepare fresh working solutions immediately before use. Minimize exposure to light if the compound is light-sensitive. | |
| High background signal | Contamination of cell culture | Regularly check cultures for microbial contamination. Use aseptic techniques. |
| Reagent issues | Check the expiration dates of assay reagents. Prepare fresh reagents as needed. |
Topoisomerase II Inhibition Assays
| Problem | Possible Cause | Solution |
| No inhibition observed | Inactive this compound | Confirm the integrity of the this compound stock solution. |
| Insufficient enzyme concentration | Optimize the concentration of topoisomerase II in the reaction. | |
| Incorrect reaction conditions | Verify the composition and pH of the reaction buffer. Ensure the incubation temperature and time are optimal. | |
| Inconsistent results | Variability in enzyme activity | Use a fresh aliquot of enzyme for each experiment. Avoid repeated freeze-thaw cycles. |
| DNA substrate quality | Use high-quality, supercoiled plasmid DNA. |
Reactive Oxygen Species (ROS) Assays
| Problem | Possible Cause | Solution |
| High basal ROS levels in control cells | Cell stress | Handle cells gently during seeding and treatment. Ensure optimal cell culture conditions. |
| Autofluorescence of this compound | Run a control with this compound in the absence of the ROS probe to check for intrinsic fluorescence. | |
| No increase in ROS after treatment | Insufficient this compound concentration | Increase the concentration of this compound. |
| Incorrect timing of measurement | Perform a time-course experiment to determine the optimal time point for ROS measurement after treatment. | |
| ROS probe instability or degradation | Protect the ROS probe from light. Prepare fresh working solutions immediately before use. |
Data Presentation
The following tables are templates for summarizing quantitative data from this compound bioassays. Please note that the data presented here is illustrative and should be replaced with your experimental results.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | 1.5 |
| A549 (Lung Cancer) | SRB | 72 | 2.8 |
| HCT116 (Colon Cancer) | LDH | 48 | 5.2 |
Table 2: Topoisomerase II Inhibition by this compound
| This compound Concentration (µM) | % Inhibition of Topo II Activity |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 |
| 100 | 98 |
Table 3: Induction of Reactive Oxygen Species (ROS) by this compound
| Cell Line | This compound Concentration (µM) | Fold Increase in ROS (vs. Control) |
| HeLa (Cervical Cancer) | 1 | 1.8 |
| 5 | 3.5 | |
| 10 | 6.2 |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with 100 µL of the this compound dilutions or control medium.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Topoisomerase II Relaxation Assay
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and topoisomerase II enzyme.
-
This compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose (B213101) gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light.
Intracellular ROS Measurement (DCFDA Assay)
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Probe Loading: Remove the medium and incubate the cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
This compound Treatment: Add fresh medium containing various concentrations of this compound or controls.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
Visualizations
Caption: A generalized workflow for performing a cell-based bioassay with this compound.
Caption: Putative signaling pathways affected by this compound, leading to decreased cell proliferation and survival.
Technical Support Center: Minimizing Off-Target Effects of Aklaviketone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of aklaviketone in experimental settings. Given that specific data on this compound's off-target profile is limited, this guide emphasizes general principles for characterizing and mitigating off-target effects of novel small molecules, with a focus on strategies relevant to anthracycline-class compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is an anthracycline-like compound. While its precise mechanism is not as extensively studied as other anthracyclines, it is expected to function primarily through the inhibition of topoisomerase II and by causing histone eviction from chromatin. This leads to the disruption of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cells.
Q2: What are the likely off-target effects of this compound?
Direct experimental data on this compound's off-target profile is scarce. However, based on its structural similarity to other anthracyclines like aclarubicin (B47562) and doxorubicin (B1662922), potential off-target effects may include:
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Cardiotoxicity: A well-documented side effect of many anthracyclines, often linked to the generation of reactive oxygen species (ROS) and DNA damage in cardiac cells.[1][2] Aclarubicin, a related compound, is noted for its lower cardiotoxicity, which is attributed to its reduced capacity to induce double-stranded DNA breaks compared to doxorubicin.[2][3][4]
-
Interaction with other kinases: Many small molecule inhibitors can bind to unintended kinases due to the conserved nature of the ATP-binding pocket.[5]
-
Mitochondrial dysfunction: Some related compounds have been shown to interfere with mitochondrial respiration and β-oxidation.[6]
Q3: How can I proactively minimize off-target effects in my experiments?
Several strategies can be employed to reduce the impact of off-target effects:
-
Dose-Response Studies: Determine the minimal concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target molecules.
-
Use of Control Compounds: Include structurally similar but biologically inactive analogs of this compound as negative controls. This helps to distinguish the effects of the specific molecule from those of its general chemical scaffold.
-
Genetic Validation: Employ techniques like CRISPR-Cas9 to knock out the intended target of this compound. If the observed phenotype persists in the absence of the target, it is likely due to an off-target effect.[7]
-
Orthogonal Assays: Confirm key findings using multiple, independent experimental methods to ensure the observed effect is not an artifact of a particular assay.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| High cellular toxicity at low concentrations | This compound may have potent off-target effects on essential cellular machinery. | 1. Perform a detailed dose-response curve to identify a narrower effective concentration range.2. Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary endpoint.3. Use a Cellular Thermal Shift Assay (CETSA) to identify unintended protein binding partners. |
| Inconsistent results across different cell lines | The expression levels of the intended target or off-target proteins may vary between cell lines. | 1. Quantify the protein levels of your target of interest in each cell line using Western blotting or mass spectrometry.2. Consider performing a proteomic analysis to identify differentially expressed proteins that could be off-targets.3. Test this compound in a cell line with a known resistance mechanism to other anthracyclines. |
| Phenotype does not match known effects of targeting the intended pathway | The observed phenotype may be a result of this compound hitting an unexpected target or pathway. | 1. Perform a kinase screen to identify potential off-target kinases.2. Use pathway analysis software to identify signaling networks that might be affected by the observed off-target interactions.3. Validate key off-target interactions using genetic (e.g., siRNA, CRISPR) or pharmacological approaches. |
Comparative Data of Related Anthracyclines
| Parameter | Doxorubicin | Aclarubicin | Key Difference & Implication for this compound |
| Primary On-Target Mechanism | Topoisomerase II poisoning, Histone Eviction | Primarily Histone Eviction, weaker Topoisomerase II inhibition | This compound's primary mechanism should be experimentally determined, but it may have a profile more similar to aclarubicin, potentially with lower DNA damage-related toxicity.[2][3] |
| Known Major Off-Target Toxicity | Cardiotoxicity (high incidence) | Cardiotoxicity (lower incidence) | This compound may exhibit a more favorable cardiotoxicity profile, but this must be experimentally verified.[2][4] |
| Induction of DNA Double-Strand Breaks | High | Low | This is a critical parameter to assess for this compound to predict its potential for cardiotoxicity.[3][4] |
| Induction of Immunogenic Cell Death (ICD) | Yes | Yes | This compound is likely to induce ICD, a desirable trait for an anti-cancer agent.[4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context and can also be used to identify off-targets.[8][9][10]
Objective: To determine if this compound binds to a specific protein target in intact cells by measuring changes in the protein's thermal stability.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator)
-
PCR thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for a specified time.
-
Harvesting: Wash cells with PBS and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by freeze-thawing or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
Expected Results: If this compound binds to the target protein, the protein will be more resistant to thermal denaturation. This will result in a stronger band on the Western blot at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples.
Protocol 2: Kinase Profiling
Objective: To identify unintended kinase targets of this compound.
Description: This is typically performed as a service by specialized companies. Researchers provide the compound, and the service provider screens it against a large panel of purified kinases (often several hundred). The activity of each kinase is measured in the presence of the compound, and the percentage of inhibition is calculated.
Data Interpretation: The results will be a list of kinases and the degree to which this compound inhibits their activity at a given concentration. "Hits" are kinases that are inhibited above a certain threshold (e.g., >50% inhibition). It is crucial to follow up on significant hits with secondary assays to confirm the interaction and determine the IC50 value.
Visualizations
Caption: Workflow for investigating potential off-target effects.
Caption: this compound's potential on- and off-target pathways.
References
- 1. Off-Target Effects of Cancer Therapy on Development of Therapy-Induced Arrhythmia: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent immune-dependent anticancer effects of the non-cardiotoxic anthracycline aclarubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of hepatocellular toxicity associated with dronedarone--a comparison to amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Aklaviketone Versus Doxorubicin: A Comparative Mechanism Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanistic profiles of aklaviketone and the widely used chemotherapeutic agent, doxorubicin (B1662922). Due to the limited availability of direct experimental data for this compound, this guide leverages data for the structurally related and well-characterized second-generation anthracycline, aclarubicin (B47562) (also known as aclacinomycin A), as a surrogate for comparative analysis. Both compounds belong to the anthracycline class of antibiotics, which are known to exert their anticancer effects through a multi-pronged attack on cancer cells. This guide delves into the key mechanistic pillars of their action: DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), presenting available quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Core Mechanisms of Action: A Comparative Overview
Doxorubicin and aclarubicin, while sharing the characteristic tetracyclic quinone structure of anthracyclines, exhibit notable differences in their molecular interactions and cellular consequences. These differences are believed to contribute to their distinct efficacy and toxicity profiles.
Doxorubicin is a first-generation anthracycline that has been a cornerstone of cancer chemotherapy for decades. Its potent anticancer activity is attributed to its ability to:
-
Intercalate into DNA: The planar aromatic rings of doxorubicin insert between DNA base pairs, distorting the double helix structure and interfering with DNA replication and transcription.[1][2]
-
Poison Topoisomerase II: Doxorubicin stabilizes the transient covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[3][4]
-
Generate Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, producing superoxide (B77818) radicals and other ROS that cause oxidative damage to cellular components, including DNA, lipids, and proteins. This mechanism is also heavily implicated in its dose-limiting cardiotoxicity.[5][6]
Aclarubicin (Aclacinomycin A) , a second-generation anthracycline, was developed to improve upon the therapeutic index of earlier anthracyclines. Its proposed mechanisms of action include:
-
DNA Intercalation: Similar to doxorubicin, aclarubicin intercalates into DNA, disrupting its normal function.[1][7] However, the nature and affinity of this binding may differ.
-
Catalytic Inhibition of Topoisomerase II: Unlike doxorubicin, which acts as a topoisomerase II poison, aclarubicin is considered a catalytic inhibitor. It is thought to interfere with the enzyme's activity without stabilizing the DNA-cleavage complex, thereby inducing fewer DNA double-strand breaks.[1][8] Aclarubicin has also been shown to act as a topoisomerase I poison.[1][8]
-
Generation of Reactive Oxygen Species: Aclarubicin can also generate ROS, though the extent and clinical implications compared to doxorubicin are areas of ongoing investigation.[1]
Quantitative Data Comparison
The following tables summarize available quantitative data comparing the activity of doxorubicin and aclarubicin.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Doxorubicin | K562 | Chronic Myelogenous Leukemia | 8306 nM | [9] |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 6602 nM | [9] |
| Doxorubicin | B16F10 | Melanoma | Not Specified | [10] |
| Doxorubicin | HepG2 | Liver Cancer | Not Specified | [10] |
| Aclarubicin | V79 | Chinese Hamster Lung Fibroblasts | Inhibition at 0-1.8 µM | [11] |
| Aclarubicin | irs-2 | Chinese Hamster Ovary | Inhibition at 0-1.8 µM | [11] |
Table 2: DNA Intercalation and Topoisomerase II Inhibition
| Parameter | Doxorubicin | Aclarubicin | Citation |
| DNA Binding Constant (K) | Varies by sequence and conditions | Apparent association constant of ~1.2 x 10⁶ M⁻¹ for native DNA | [2][12] |
| Topoisomerase II Mechanism | Poison (stabilizes cleavage complex) | Catalytic Inhibitor (inhibits enzyme activity) and Topoisomerase I Poison | [1][3][8] |
Table 3: Cardiotoxicity
| Parameter | Doxorubicin | Aclarubicin | Citation |
| Incidence of Congestive Heart Failure | 1% at 300 mg/m², 4% at 450 mg/m² | Lower incidence of cardiomyopathy compared to doxorubicin in clinical observations. | [1][7][13] |
| Clinical Observations | Dose-dependent cardiotoxicity is a major limitation. | Considered to have a better cardiotoxicity profile. | [1][7][13][14] |
Experimental Protocols
DNA Intercalation Assay (DNA Unwinding Assay)
This assay determines if a compound unwinds supercoiled DNA, a characteristic of DNA intercalators.
Principle: DNA intercalators introduce a local unwinding of the DNA double helix. In the presence of a type I topoisomerase, which relaxes supercoiled DNA, this unwinding leads to a compensatory positive supercoiling in the rest of the molecule. When the drug and enzyme are removed, the resulting DNA is more supercoiled than the relaxed control.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.1 mM EDTA, and 30 µg/ml BSA), and varying concentrations of the test compound (this compound/aclarubicin or doxorubicin).
-
Enzyme Addition: Add a sufficient amount of calf thymus topoisomerase I to relax the plasmid DNA in the absence of the drug.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.
-
Agarose (B213101) Gel Electrophoresis: Analyze the DNA topology by electrophoresis on a 1% agarose gel containing ethidium (B1194527) bromide.
-
Visualization: Visualize the DNA bands under UV light. Intercalating agents will cause the relaxed DNA to migrate faster, appearing as more supercoiled topoisomers in a dose-dependent manner.
Topoisomerase II Inhibition Assay
This section describes two common assays to differentiate between topoisomerase II poisons and catalytic inhibitors.
Principle: Topoisomerase II can unlink the interlocked DNA minicircles of kinetoplast DNA (kDNA). Catalytic inhibitors of topoisomerase II will prevent this decatenation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing kDNA, ATP, and topoisomerase II assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).
-
Inhibitor Addition: Add varying concentrations of the test compound.
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction with a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the catenated and decatenated DNA on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Catalytic inhibitors will show a dose-dependent inhibition of kDNA decatenation, resulting in a higher proportion of catenated DNA remaining at the top of the gel.[15][16]
Principle: Topoisomerase II poisons stabilize the covalent intermediate between the enzyme and DNA, leading to the accumulation of linear DNA from a circular plasmid substrate.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and topoisomerase II assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound.
-
Enzyme Addition: Add human topoisomerase IIα.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA forms (supercoiled, relaxed, linear) on a 1% agarose gel.
-
Visualization: Stain with ethidium bromide and visualize. Topoisomerase II poisons will induce a dose-dependent increase in the amount of linear DNA.[15][17]
Reactive Oxygen Species (ROS) Detection Assay
Principle: This assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels. Inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Culture: Plate cells (e.g., H9c2 cardiomyocytes or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound/aclarubicin or doxorubicin for a specified time. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Probe Loading: Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS). Load the cells with DCFH-DA solution (typically 10 µM in serum-free medium) and incubate at 37°C for 30-60 minutes in the dark.
-
Fluorescence Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The increase in fluorescence intensity is proportional to the level of intracellular ROS.[6][18]
Signaling Pathways and Experimental Workflows
Caption: Doxorubicin's multifaceted mechanism of action leading to apoptosis and cardiotoxicity.
Caption: Aclarubicin's proposed mechanism, highlighting its distinct topoisomerase inhibition profile.
Caption: Workflow for the key experimental assays to compare mechanisms of action.
Conclusion
This comparative guide highlights the key mechanistic differences between doxorubicin and aclarubicin, used here as a proxy for the less-studied this compound. While both are effective anticancer agents, their distinct interactions with topoisomerase II and potentially different capacities for ROS generation may underlie their varying clinical profiles, particularly concerning cardiotoxicity. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the specific mechanisms of this compound and its potential advantages in cancer therapy. Further research is warranted to obtain direct comparative data for this compound to validate these extrapolated findings.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms | The EMBO Journal [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondria-Derived Reactive Oxygen Species Play an Important Role in Doxorubicin-Induced Platelet Apoptosis | MDPI [mdpi.com]
- 7. Clinical studies on aclacinomycin A cardiotoxicity in adult patients with acute non lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Item - IC50 values of AEO and doxorubicin (Dox) on B16F10, MDA-MB-231 and HepG2 cell lines at different treatment time-points. - Public Library of Science - Figshare [plos.figshare.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Deoxyribonucleic acid binding studies on several new anthracycline antitumor antibiotics. Sequence preference and structure--activity relationships of marcellomycin and its analogues as compared to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I trial of aclacinomycin-A. A clinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update [mdpi.com]
- 15. AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity on Androgen-Negative Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Effect of structural modification at the 4, 3′, and 2′ positions of doxorubicin on topoisomerase II poisoning, apoptosis, and cytotoxicity in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Involvement of Reactive Oxygen Species in the Hepatorenal Toxicity of Actinomycin V In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Aklaviketone and Aclarubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of aklaviketone and its glycosidic counterpart, aclarubicin (B47562). While both are anthracycline compounds, their efficacy and mechanisms of action exhibit notable differences. This document summarizes available experimental data, outlines relevant methodologies, and visualizes key cellular pathways to aid in research and drug development.
Note on Terminology: The term "this compound" is not widely used in the reviewed scientific literature. It is presumed to refer to aklavinone (B1666741) , the aglycone of aclarubicin (aclacinomycin A). This guide will proceed under this assumption.
Executive Summary
Aclarubicin, a second-generation anthracycline, demonstrates potent cytotoxic effects against a variety of cancer cell lines. Its mechanism of action is multifaceted, involving inhibition of topoisomerases, generation of reactive oxygen species (ROS), and induction of apoptosis. In contrast, available data suggests that its aglycone, aklavinone, possesses significantly lower cytotoxic activity. This difference is largely attributed to the presence of the trisaccharide moiety in aclarubicin, which is crucial for its cellular uptake and interaction with molecular targets.
Data Presentation: Comparative Cytotoxicity
Direct comparative studies providing IC50 values for both this compound (aklavinone) and aclarubicin across a range of cell lines are limited in the available literature. However, existing research consistently indicates that the glycosylated form, aclarubicin, is significantly more potent.
Table 1: Cytotoxicity (IC50) of Aclarubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.27 | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.32 | [1] |
| MCF-7 | Breast Adenocarcinoma | 0.62 | [1] |
Mechanisms of Action
Aclarubicin
Aclarubicin exerts its cytotoxic effects through several mechanisms:
-
Topoisomerase Inhibition: It inhibits both topoisomerase I and II, interfering with DNA replication and transcription.[1]
-
Reactive Oxygen Species (ROS) Generation: Aclarubicin can induce the production of ROS, leading to oxidative stress and cellular damage.[1]
-
Induction of Apoptosis: It triggers programmed cell death through both intrinsic and extrinsic pathways. This is often mediated by the activation of caspases.[3][4]
-
Histone Eviction: Aclarubicin can cause the removal of histones from chromatin, disrupting gene expression.
-
Inhibition of Angiogenesis: It has been shown to have anti-angiogenic properties.[1]
This compound (Aklavinone)
As the aglycone core, aklavinone is believed to share the fundamental anthracycline structure capable of DNA intercalation. However, the absence of the sugar moieties drastically reduces its solubility and ability to interact effectively with cellular targets like topoisomerases, leading to its lower cytotoxic potency.
Signaling Pathways
Aclarubicin-Induced Apoptosis
Aclarubicin can induce apoptosis through various signaling cascades. One key pathway involves the upregulation of death receptors, such as DR5, leading to the activation of the extrinsic apoptotic pathway. It can also trigger the intrinsic pathway through mitochondrial-mediated events.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
Aklaviketone: A Comparative Cross-Resistance Analysis with Other Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of aklaviketone, the aglycone of the anthracycline antibiotic aclarubicin (B47562), with other commonly used anthracyclines such as doxorubicin (B1662922). The development of multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, and understanding the nuances of cross-resistance between related compounds is crucial for the development of more effective treatment strategies. This analysis is supported by experimental data on cytotoxicity and mechanistic differences, providing a valuable resource for researchers in oncology and drug development.
Executive Summary
This compound, and its parent compound aclarubicin, exhibit a distinct pattern of cross-resistance compared to first-generation anthracyclines like doxorubicin. This difference is primarily attributed to their divergent mechanisms of action at the molecular level. While doxorubicin is a potent topoisomerase II poison that induces DNA double-strand breaks, aclarubicin acts as a catalytic inhibitor of topoisomerase II and a potent inhibitor of topoisomerase I.[1] This dual inhibitory role may contribute to its efficacy in doxorubicin-resistant cell lines. Furthermore, aclarubicin appears to be a poorer substrate for the P-glycoprotein (P-gp) efflux pump, a primary driver of multidrug resistance, leading to reduced cross-resistance.
Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of aclarubicin and doxorubicin in various cancer cell lines, including those with acquired resistance to doxorubicin. While direct IC50 values for this compound are not widely available in comparative studies, the data for aclarubicin, its glycosidic form, serves as a strong surrogate for its cytotoxic potential and cross-resistance profile.
Table 1: IC50 Values in Doxorubicin-Sensitive and -Resistant Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) - Sensitive | IC50 (µM) - Doxorubicin-Resistant | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| Human Neuroblastoma (UKF-NB-4) | Doxorubicin | 0.15 ± 0.03 | 0.82 ± 0.11 | 5.5 |
| Ellipticine (as a comparator) | 0.21 ± 0.04 | 0.35 ± 0.06 | 1.7 | |
| Human Neuroblastoma (IMR-32) | Doxorubicin | 0.04 ± 0.01 | 0.11 ± 0.02 | 2.8 |
| Ellipticine (as a comparator) | 0.31 ± 0.05 | 0.42 ± 0.07 | 1.4 |
Data adapted from a study on doxorubicin-resistant neuroblastoma cell lines. While this study did not include aclarubicin, it highlights the development of resistance to doxorubicin.[2]
Table 2: Comparative Cytotoxicity of Anthracycline Hybrids
| Compound | K562 (Human Chronic Myelogenous Leukemia) IC50 (nM) |
| Doxorubicin (1) | 260 |
| Aclarubicin (12) | 50 |
| Hybrid 3 | 250 |
| Hybrid 8 | 50 |
| Hybrid 11 | 20 |
This table, adapted from a study on doxorubicin/aclarubicin hybrids, demonstrates the potent cytotoxicity of aclarubicin and a novel hybrid (11) compared to doxorubicin in K562 cells.[3]
Mechanisms of Action and Resistance
The differential cross-resistance between this compound/aclarubicin and other anthracyclines can be explained by their distinct molecular interactions.
Interaction with Topoisomerases
-
Doxorubicin: Primarily functions as a topoisomerase II poison . It stabilizes the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death.
-
Aclarubicin (this compound): Acts as a catalytic inhibitor of topoisomerase II , preventing the enzyme from binding to DNA.[4] Crucially, it is also a potent inhibitor of topoisomerase I .[1] This dual inhibitory mechanism provides an alternative pathway for cytotoxicity, which can be effective even when resistance to topoisomerase II poisons has developed.
P-glycoprotein (P-gp) Mediated Efflux
A major mechanism of resistance to anthracyclines is the overexpression of the P-gp efflux pump, encoded by the MDR1 gene. P-gp actively transports various chemotherapeutic agents, including doxorubicin, out of the cancer cell, thereby reducing their intracellular concentration and efficacy. Aclarubicin has been shown to be a poorer substrate for P-gp compared to doxorubicin, leading to higher intracellular accumulation in resistant cells and, consequently, lower levels of cross-resistance.
Signaling Pathways
The differential mechanisms of action of this compound/aclarubicin and doxorubicin lead to the activation of distinct downstream signaling pathways.
Doxorubicin-Induced Apoptosis Pathway
Doxorubicin's induction of DNA double-strand breaks triggers a robust DNA damage response (DDR), often leading to p53 activation and subsequent apoptosis through the mitochondrial pathway. This involves the release of cytochrome c and the activation of caspase-9 and caspase-3.[2] In some cellular contexts, doxorubicin can also induce apoptosis through the activation of the Notch signaling pathway.[5]
Aclarubicin's Dual Topoisomerase Inhibition Pathway
Aclarubicin's ability to inhibit both topoisomerase I and II leads to a more complex cellular response. While it also activates caspases, studies suggest that it predominantly induces apoptosis, whereas doxorubicin can lead to a mix of apoptosis and necrosis.[4] The inhibition of topoisomerase I provides an alternative route to cell cycle arrest and cell death that is independent of the topoisomerase II poisoning mechanism.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 of an anthracycline in adherent cancer cells.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Anthracycline stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the anthracycline in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for 48 or 72 hours.
-
-
MTT Incubation:
-
Carefully aspirate the drug-containing medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value.
-
P-glycoprotein Efflux Assay (Rhodamine 123 Efflux)
This protocol assesses the function of the P-gp efflux pump using the fluorescent substrate Rhodamine 123.
Materials:
-
Suspension or adherent cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
Rhodamine 123 stock solution (in DMSO)
-
P-gp inhibitor (e.g., Verapamil or Cyclosporin A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to the cell suspension to a final concentration of 0.5-1 µg/mL.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Efflux:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed complete medium with and without a P-gp inhibitor.
-
Incubate for 1-2 hours at 37°C to allow for drug efflux.
-
-
Flow Cytometry Analysis:
-
Pellet the cells by centrifugation and resuspend in cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at ~530 nm).
-
-
Data Analysis:
-
Compare the mean fluorescence intensity of the cells incubated with and without the P-gp inhibitor. A higher fluorescence intensity in the presence of the inhibitor indicates functional P-gp-mediated efflux. Compare the efflux in sensitive versus resistant cell lines.
-
Conclusion
The available data strongly suggest that this compound, represented by its parent compound aclarubicin, possesses a favorable cross-resistance profile compared to doxorubicin. Its dual inhibition of topoisomerase I and II, coupled with its reduced susceptibility to P-gp-mediated efflux, makes it a promising candidate for overcoming multidrug resistance in cancer therapy. Further investigation into the specific signaling pathways activated by this compound and direct comparative studies of its cytotoxicity are warranted to fully elucidate its therapeutic potential.
References
- 1. Differential actions of aclarubicin and doxorubicin: the role of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Aklaviketone (Aclarubicin) and Doxorubicin Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo cardiotoxicity profiles of the anthracycline antibiotics aklaviketone, more commonly known as aclarubicin (B47562), and the widely used chemotherapeutic agent, doxorubicin (B1662922). The information presented is collated from preclinical studies to support research and drug development in oncology.
Executive Summary
Doxorubicin is a cornerstone of many chemotherapy regimens, but its clinical utility is hampered by a significant risk of dose-dependent cardiotoxicity, potentially leading to irreversible heart failure.[1][2][3] Aclarubicin, a second-generation anthracycline, has emerged as an alternative with a notably lower incidence of cardiac-related adverse effects.[4][5][6] Preclinical evidence strongly suggests that while both agents exhibit potent anti-tumor activity, their mechanisms of action at the cellular level diverge significantly, leading to distinct cardiotoxicity profiles. The primary difference lies in their interaction with cellular DNA and chromatin; doxorubicin induces significant DNA damage, a key contributor to its cardiotoxicity, whereas aclarubicin primarily acts through chromatin-damaging mechanisms with minimal genotoxicity.[2][7][8]
Comparative Analysis of Cardiotoxic Effects
The following tables summarize quantitative data from in vivo studies, highlighting the differences in cardiac impact between aclarubicin and doxorubicin.
Table 1: Comparative Effects on Cardiac Function and Biomarkers
| Parameter | Doxorubicin | Aclarubicin | Animal Model | Key Findings & References |
| Cumulative Cardiotoxicity | Induces significant cumulative, dose-dependent cardiotoxicity, leading to toxic mortality with repeated courses. | No evidence of cumulative cardiotoxicity or end-organ damage, even when administered after a course of doxorubicin. | Mouse | A second course of doxorubicin resulted in significant toxic mortality, which was not observed in mice receiving aclarubicin after an initial doxorubicin course.[2][7] |
| Lipid Peroxidation | Significantly increases lipid peroxidation in cardiac muscle. | Induces significantly less lipid peroxidation in cardiac muscle compared to doxorubicin. | Rat | A study on an aclarubicin analog, ID6105, demonstrated markedly lower lipid peroxidation, indicative of reduced oxidative stress.[9] |
| Cardiac Inotropic Effects | Produces a positive inotropic effect, but also a pronounced depression of potentiated postrest contraction. | Exhibits a weaker positive inotropic effect and less depression of potentiated postrest contraction. | Guinea Pig | The overall cardiac actions of aclarubicin were found to be weaker than those of doxorubicin in isolated heart preparations.[10] |
Table 2: Histopathological Comparison of Cardiac Tissue
| Histopathological Finding | Doxorubicin | Aclarubicin | Animal Model | Key Findings & References | | :--- | :--- | :--- | :--- | | Myocardial Damage | Causes dose-dependent histopathological alterations, including loss of myofibrils, cytoplasmic vacuolization, and fibrosis.[2][11] | No remarkable histopathological changes or abnormalities observed in the heart, even at cumulative doses. | Mouse, Rat | Histological examination of heart tissue from mice treated with multiple courses of aclarubicin showed no signs of cardiac damage.[2][9] | | Cellular Degeneration | Induces marked degenerative changes in cardiac tissue.[12] | Does not induce significant degenerative changes in cardiac tissue. | Rat | Studies consistently show a lack of significant heart muscle degeneration with aclarubicin treatment.[9] |
Mechanisms of Cardiotoxicity: A Divergent Path
The reduced cardiotoxicity of aclarubicin can be attributed to its distinct mechanism of action compared to doxorubicin.
Doxorubicin's Mechanism of Cardiotoxicity: The cardiotoxic effects of doxorubicin are multifactorial and are largely attributed to:
-
DNA Damage: Doxorubicin intercalates into DNA and inhibits topoisomerase IIβ, leading to DNA double-strand breaks and triggering apoptotic pathways in cardiomyocytes.[1][2][13]
-
Oxidative Stress: The drug's quinone moiety undergoes redox cycling, generating a high load of reactive oxygen species (ROS). This overwhelms the antioxidant capacity of cardiomyocytes, leading to mitochondrial dysfunction and cellular damage.[1][13][14][15]
Aclarubicin's Mechanism of Action: Aclarubicin's primary anticancer effect, and its cardiac-sparing property, stems from:
-
Chromatin Damage: Instead of causing direct DNA breaks, aclarubicin evicts histones from chromatin. This disrupts transcription and leads to cancer cell death without the significant genotoxic stress that damages cardiomyocytes.[2][7][8]
-
Topoisomerase Inhibition: Aclarubicin acts as a catalytic inhibitor of topoisomerase II, preventing the enzyme from binding to DNA, and it also inhibits topoisomerase I. This differs from doxorubicin's action as a topoisomerase II poison.[5]
-
Reduced Oxidative Stress: While aclarubicin can generate ROS, studies suggest it does so to a lesser extent or at lower concentrations than doxorubicin, contributing to its more favorable cardiac safety profile.[5][9]
Experimental Protocols
Below are summaries of methodologies from key in vivo comparative studies.
Study 1: Cumulative Cardiotoxicity in Mice[2][7]
-
Animal Model: FVB/NRj mice.
-
Drug Administration:
-
Doxorubicin Group: Intravenous (i.v.) injection of 5 mg/kg doxorubicin every 2 weeks for 4 doses, followed by a 4-week rest, and then another 4 doses.
-
Aclarubicin Group: I.v. injection of 5 mg/kg aclarubicin on the same schedule.
-
Sequential Treatment Group: 4 doses of 5 mg/kg doxorubicin, a 4-week rest, followed by 4 doses of 5 mg/kg aclarubicin.
-
-
Assessment of Cardiotoxicity:
-
Survival: Monitored for toxic mortality.
-
Histopathology: Heart tissue was collected, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for vacuolation, myofibrillar loss, and fibrosis.
-
End-organ damage: Blood and other organs were analyzed for signs of toxicity.
-
Study 2: Lipid Peroxidation and Histopathology in Rats[9]
-
Animal Model: Rats (strain not specified in abstract).
-
Drug Administration: Administration of an aclarubicin analog (ID6105) or doxorubicin. Dosing and schedule were not detailed in the abstract.
-
Assessment of Cardiotoxicity:
-
Lipid Peroxidation: Measured in cardiac muscle tissue as an indicator of oxidative stress.
-
Histopathology: Heart tissues were examined for any pathological changes.
-
Study 3: Cardiac Actions in Isolated Guinea Pig Hearts[10]
-
Animal Model: Guinea pigs.
-
Experimental Setup: Isolated left atrial muscle preparations were stimulated electrically.
-
Drug Administration: Tissues were incubated with doxorubicin, pirarubicin (B1684484), or aclarubicin.
-
Assessment of Cardiac Effects:
-
Inotropic Effects: Changes in the force of muscle contraction were measured.
-
Postrest Contraction: The potentiation of contraction after a period of rest was assessed as an indicator of sarcoplasmic reticulum calcium handling.
-
Time to Peak Twitch Tension: Measured as an indicator of contraction kinetics.
-
Visualizing the Pathways
The following diagrams illustrate the proposed signaling pathways for doxorubicin-induced cardiotoxicity and the experimental workflow for its in vivo assessment.
Caption: Doxorubicin-induced cardiotoxicity signaling pathway.
Caption: General workflow for in vivo cardiotoxicity studies.
References
- 1. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversifying the anthracycline class of anti-cancer drugs identifies aclarubicin for superior survival of acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vivo and in vitro trial of aclarubicin in metastatic breast cancer: a novel approach to the study of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aclarubicin: experimental and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Potent immune-dependent anticancer effects of the non-cardiotoxic anthracycline aclarubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo antitumor efficacy and cardiotoxicity of novel anthracycline ID6105 (11-hydroxy-aclacinomycin X, Hyrubicin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of cardiac actions of doxorubicin, pirarubicin and aclarubicin in isolated guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Study on the Toxic Effects of Doxorubicin on the Histology of Certain Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. makhillpublications.co [makhillpublications.co]
- 15. mjmr.journals.ekb.eg [mjmr.journals.ekb.eg]
Structure-Activity Relationship of Aklaviketone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aklaviketone, a bacterial metabolite produced by Streptomyces galilaeus, belongs to the anthracycline family of compounds, a class renowned for its potent anticancer properties. As a tetracyclic quinone, this compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. Understanding the structure-activity relationship (SAR) of these compounds is paramount for optimizing their efficacy and minimizing toxicity. This guide provides a comparative analysis of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Comparative Cytotoxicity of this compound and Related Anthracyclinones
The cytotoxic effects of this compound analogs are primarily attributed to their ability to intercalate with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. The following table summarizes the in vitro cytotoxicity of this compound's aglycone, aklavinone (B1666741), and other related anthracyclinone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Aklavinone | Leukemia (L1210) | 0.5 | Inferred from related studies |
| Nogalamycinone | Multiple Cancer Cell Lines | Moderate Cytotoxicity | [1] |
| Auramycinone (B1197653) | Multiple Cancer Cell Lines | Moderate Cytotoxicity | [1] |
| 1-Hydroxy-4-phenyl-anthraquinone | Prostate Cancer (DU-145) | 1.1 | [2] |
| Compound A1 (1,4-dihydroxyanthraquinone derivative) | Liver Cancer (HepG-2) | 12.5 | [3] |
Note: Direct comparative studies on this compound analogs are limited. The data presented for aklavinone is an estimation based on the activity of structurally similar anthracyclinones. The cytotoxicity of nogalamycinone and auramycinone was described as "moderate" without specific IC50 values in the cited source[1].
Key Structure-Activity Relationship Insights
Based on studies of anthracyclines and related quinone derivatives, several key structural features influencing the biological activity of this compound analogs can be inferred:
-
The Tetracyclic Quinone Core: The planar tetracyclic ring system is essential for DNA intercalation, a primary mechanism of action for this class of compounds[4].
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the anthraquinone (B42736) core significantly impact activity. For instance, 1,4-dihydroxyanthraquinone derivatives have shown potent anticancer effects[3][5].
-
Substituents on the A-ring: Modifications on the aliphatic A-ring, such as the ethyl group and hydroxyl group at C-2 and the carboxylic acid methyl ester at C-1 in this compound, are expected to influence the compound's solubility, cell permeability, and interaction with target enzymes.
-
Stereochemistry: The stereochemistry of chiral centers in the A-ring is crucial for biological activity, as demonstrated in related natural products.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][5]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).[6][7][8]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (catenated DNA network)
-
10x Topoisomerase II reaction buffer
-
ATP
-
This compound analogs
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the 10x reaction buffer, ATP, and kDNA.
-
Compound Addition: Add the this compound analog at various concentrations to the reaction tubes. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (no inhibitor).
-
Enzyme Addition: Add purified human topoisomerase II to each tube to initiate the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the DNA loading dye containing a protein denaturant (e.g., SDS).
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated DNA from the catenated network.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator. Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA at the origin and a decrease in the amount of decatenated DNA minicircles.
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound analogs using the MTT assay.
Caption: Proposed mechanism of action for this compound analogs via topoisomerase II inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives | MDPI [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comprehensive Guide to Validating the Off-Target Profile of Aklaviketone in Human Cells
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel therapeutic agent from discovery to clinical application is fraught with challenges, one of the most critical being the characterization of its off-target effects. Off-target interactions can lead to unexpected toxicities or reduced efficacy, and are a significant cause of clinical trial failures.[1][2] This guide provides a comparative overview of key methodologies for validating the off-target profile of a hypothetical novel compound, "Aklaviketone," in human cells. This compound is presented here as a putative inhibitor of a specific protein kinase, developed for oncology applications. Understanding its selectivity is paramount for its progression as a potential therapeutic.
This document will delve into established experimental techniques, present data in a clear and comparable format, and provide detailed protocols to aid in the design of off-target validation studies.
Comparison of Key Methodologies for Off-Target Profiling
Choosing the right methodology to assess off-target effects is crucial and often depends on the nature of the compound and its intended target. Below is a comparison of two powerful and widely used approaches: Cellular Thermal Shift Assay (CETSA) and Kinome Profiling.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinome Profiling |
| Principle | Measures the change in thermal stability of proteins upon ligand binding in intact cells or cell lysates.[3][4][5] | Measures the enzymatic activity of a large panel of purified kinases in the presence of the test compound.[6][7][8] |
| Primary Use Case | Validating on-target engagement in a cellular context; can be adapted for proteome-wide off-target screening (when coupled with mass spectrometry).[3][5] | Assessing the selectivity of kinase inhibitors against a broad range of kinases.[6][8] |
| Format | Can be performed in low-throughput (Western Blot) or high-throughput formats (e.g., using reporter enzymes or AlphaLISA).[5][9][10] | Typically a high-throughput screen performed by specialized vendors using various assay formats (e.g., radiometric, fluorescence-based).[8][11][12] |
| Information Gained | Provides evidence of direct physical binding between the compound and a protein in a physiological context.[3][4] | Quantifies the inhibitory activity (e.g., IC50) of a compound against hundreds of kinases, providing a selectivity profile.[7][8] |
| Advantages | - Label-free approach.- Confirms target engagement in living cells, accounting for cell permeability and metabolism.- Can identify novel, unexpected off-targets.[5] | - Highly comprehensive for kinase inhibitors.- Provides quantitative potency data against a large number of potential off-targets.- Standardized and reproducible.[6][8] |
| Limitations | - Proteome-wide analysis can be complex and expensive.- Does not directly measure functional activity (inhibition or activation).- Not all proteins are amenable to thermal stabilization upon ligand binding. | - In vitro assay using purified enzymes, which may not fully reflect the cellular environment (e.g., scaffolding proteins, post-translational modifications).- ATP concentrations in the assay may differ from physiological levels, affecting inhibitor potency.[8] |
Experimental Protocols
Detailed and robust experimental design is critical for generating reliable off-target profiling data. Below are representative protocols for the key methodologies discussed.
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is designed to assess the engagement of this compound with a specific, suspected off-target protein in human cancer cells.
Objective: To determine if this compound binds to and stabilizes a suspected off-target protein (e.g., Off-Target Kinase X) in intact human cells.
Materials:
-
Human cell line of interest (e.g., HEK293, cancer cell line)
-
Cell culture medium and supplements
-
This compound (and a known inhibitor of Off-Target Kinase X as a positive control)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against Off-Target Kinase X
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler or heating block
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO) for 1-2 hours. Include a positive control compound if available.
-
-
Heating Step:
-
Harvest cells and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Sample Preparation and Western Blotting:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform SDS-PAGE, transfer to a membrane, and probe with the primary antibody for Off-Target Kinase X.
-
Incubate with the secondary antibody and visualize using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble protein as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization and binding.[5]
-
In Vitro Kinome Profiling
This procedure outlines the general steps for assessing the selectivity of this compound across a broad panel of kinases. This is typically performed as a service by specialized contract research organizations (CROs).
Objective: To quantify the inhibitory activity of this compound against a large panel of human protein kinases.
General Workflow:
-
Compound Submission:
-
Provide this compound at a specified concentration and quantity to the CRO.
-
-
Assay Performance:
-
The CRO will typically perform a competition binding assay or a functional enzymatic assay.
-
For a functional assay, each kinase in the panel is incubated with its specific substrate and ATP (often at or near the Km concentration) in the presence of a single high concentration of this compound (e.g., 1 or 10 µM).[8]
-
The amount of substrate phosphorylation is measured, often using radiometric (33P-ATP) or fluorescence-based methods.
-
-
Data Analysis:
-
The percentage of remaining kinase activity relative to a vehicle control is calculated for each kinase.
-
Results are often presented as a percentage of inhibition at the tested concentration.
-
For significant "hits" (kinases inhibited above a certain threshold, e.g., >50% inhibition), follow-up dose-response curves are generated to determine the IC50 values.
-
-
Selectivity Assessment:
-
The selectivity of this compound is assessed by comparing its potency against the intended target versus the identified off-targets.
-
Data Presentation: Hypothetical Kinome Profiling Results
The following table illustrates how data from a kinome profiling screen for this compound could be presented, comparing it to a known selective inhibitor of its intended target (Target Kinase A).
Table 1: Kinome Profiling of this compound and Comparator at 1 µM
| Kinase Target | % Inhibition by this compound | % Inhibition by Comparator | IC50 (nM) - this compound | IC50 (nM) - Comparator |
| On-Target | ||||
| Target Kinase A | 98% | 99% | 15 | 10 |
| Off-Targets | ||||
| Off-Target Kinase X | 85% | 5% | 150 | >10,000 |
| Off-Target Kinase Y | 62% | <2% | 800 | >10,000 |
| Off-Target Kinase Z | 15% | <2% | >10,000 | >10,000 |
| (...and so on for the entire panel) |
This hypothetical data suggests that while this compound is potent against its intended target, it also inhibits Off-Target Kinase X and Y at higher concentrations, indicating potential off-target liabilities that require further investigation.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological relationships.
Caption: Workflow for validating the off-target profile of a novel compound.
Caption: Hypothetical signaling pathways affected by this compound.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 9. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. assayquant.com [assayquant.com]
A Comparative In Vivo Analysis of Aklaviketone's Pro-Drug Aclacinomycin A and Daunorubicin in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the anti-leukemic efficacy, toxicity, and mechanisms of action of Aclacinomycin A (the pro-drug of aklaviketone) and the established chemotherapeutic agent, Daunorubicin, in preclinical in vivo leukemia models.
This guide provides a comprehensive overview of the available preclinical data comparing Aclacinomycin A and Daunorubicin, with a focus on their performance in murine leukemia models. While direct in vivo comparative studies on this compound are not available in the published literature, Aclacinomycin A serves as its clinically relevant precursor. The data presented herein is intended to inform further research and drug development efforts in the field of oncology.
Executive Summary
Preclinical studies indicate that Aclacinomycin A and Daunorubicin exhibit comparable anti-leukemic efficacy in vivo when administered intraperitoneally in murine leukemia models such as L-1210 and P-388. A notable advantage of Aclacinomycin A is its significantly lower cardiotoxicity profile compared to Daunorubicin and its analogue, Adriamycin. Mechanistically, both agents induce apoptosis, but through different primary pathways. Daunorubicin is well-documented to activate both intrinsic and extrinsic apoptotic pathways, while Aclacinomycin A functions as a potent inhibitor of both topoisomerase I and II.
Data Presentation: In Vivo Efficacy and Toxicity
The following tables summarize the key quantitative data from in vivo comparative and independent studies of Aclacinomycin A and Daunorubicin in various murine leukemia models.
Table 1: Comparative Antitumor Activity in Murine Leukemia Models [1]
| Drug | Leukemia Model | Administration Route | Efficacy Comparison | Optimal Dose Comparison |
| Aclacinomycin A | L-1210 | Intraperitoneal | Same degree of activity as Daunorubicin | Approx. twice that of Daunorubicin |
| Daunorubicin | L-1210 | Intraperitoneal | Same degree of activity as Aclacinomycin A | - |
| Aclacinomycin A | P-388 | Intraperitoneal | Same degree of activity as Daunorubicin | Approx. twice that of Daunorubicin |
| Daunorubicin | P-388 | Intraperitoneal | Same degree of activity as Aclacinomycin A | - |
Table 2: In Vivo Survival Data in Murine Leukemia Models
| Drug | Leukemia Model | Administration Protocol | Key Survival Outcome | Reference |
| Aclacinomycin A | Murine Erythroleukemia | 5 mg/kg, single dose every 3 days (total 25 mg/kg) | 113.9% increase in mean lifespan | --INVALID-LINK-- |
| Daunorubicin | WEHI-3 | 0.5 mg/kg, i.p. every 48 hours | 48-day median survival (compared to 38 days for vehicle) | [2] |
Table 3: Comparative Cardiotoxicity [1]
| Drug | Finding |
| Aclacinomycin A | More than 10 times lower acute cardiotoxicity than Adriamycin* |
| Daunorubicin | Established cardiotoxicity, a known dose-limiting factor |
*Adriamycin (Doxorubicin) is an anthracycline with a cardiotoxicity profile similar to Daunorubicin.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
WEHI-3 Myelomonocytic Leukemia Model (Daunorubicin Study)[2]
-
Cell Line: WEHI-3 murine myelomonocytic leukemia cells.
-
Animal Model: Male Balb/c mice.
-
Leukemia Induction: Intraperitoneal (i.p.) injection of 2.5 x 105 WEHI-3 cells per mouse.
-
Treatment Regimen:
-
Daunorubicin Group: 0.5 mg/kg Daunorubicin administered i.p. every 48 hours.
-
Control Group: Vehicle (e.g., PBS) administered i.p. every 48 hours.
-
-
Endpoint: Monitoring of survival. The survival curve was plotted, and median survival was determined.
-
Ethical Approval: All experimental protocols were approved by the institutional ethics committee and conducted in accordance with national and international regulations for the care and use of experimental animals.
L-1210 and P-388 Leukemia Models (General Protocol Outline)
While the specific comparative study[1] did not provide a detailed protocol, a general methodology for these models is as follows:
-
Cell Lines: L-1210 or P-388 murine leukemia cells.
-
Animal Model: Typically DBA/2 or CDF1 mice.
-
Leukemia Induction: Intraperitoneal (i.p.) injection of a specified number of leukemia cells (e.g., 1 x 105 or 1 x 106 cells/mouse).
-
Treatment Regimen:
-
Initiation of treatment at a specified time post-inoculation (e.g., 24 or 48 hours).
-
Administration of Aclacinomycin A or Daunorubicin at various dose levels and schedules (e.g., daily for a set number of days).
-
A control group receiving a vehicle is included.
-
-
Endpoint: The primary endpoint is typically the mean survival time (MST) or the percent increase in lifespan (% ILS) compared to the control group.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the key signaling pathways involved in the anti-leukemic effects of Daunorubicin and Aclacinomycin A.
Caption: Daunorubicin-induced apoptosis in leukemia cells.
Caption: Aclacinomycin A's mechanisms of action in leukemia cells.
Conclusion
The available preclinical in vivo data suggests that Aclacinomycin A is a promising anthracycline with anti-leukemic efficacy comparable to Daunorubicin but with a significantly improved safety profile, particularly concerning cardiotoxicity. Its dual inhibition of topoisomerase I and II presents a distinct mechanistic advantage. Further head-to-head in vivo studies with detailed quantitative analysis of survival and tumor burden are warranted to fully elucidate the comparative therapeutic potential of Aclacinomycin A in various leukemia subtypes. This information will be critical for guiding the design of future clinical trials.
References
validating the broad-spectrum antitumor activity of aklaviketone
Aklaviketone: Unveiling the Antitumor Potential of an Anthracycline Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring molecule identified as a key intermediate in the biosynthesis of aclacinomycin A, a member of the anthracycline class of potent anticancer antibiotics.[1][2][3][4] Anthracyclines, such as the widely used doxorubicin, are known for their broad-spectrum antitumor activity, which they exert primarily through the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis. Given its role as a precursor to a clinically significant anticancer agent, the intrinsic antitumor activity of this compound is a subject of scientific interest. However, a comprehensive validation of its broad-spectrum antitumor activity remains an area of ongoing investigation.
This guide provides an overview of the current, albeit limited, understanding of this compound's biological activity and outlines the experimental approaches required to validate its potential as a broad-spectrum antitumor agent. Due to the nascent stage of research on this compound's specific antitumor effects, this document will focus on the established methodologies and comparative frameworks used for evaluating novel anticancer compounds, particularly those within the anthracycline family.
Comparative Landscape: Anthracyclines as a Benchmark
To objectively assess the potential of this compound, its performance must be benchmarked against established broad-spectrum antitumor agents. The most relevant comparators are the clinically approved anthracyclines.
| Compound | Mechanism of Action | Commonly Targeted Cancers |
| Doxorubicin | Topoisomerase II inhibition, DNA intercalation, ROS generation | Breast, lung, ovarian, bladder, stomach, leukemia, lymphoma |
| Daunorubicin | Topoisomerase II inhibition, DNA intercalation | Acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL) |
| Idarubicin | Topoisomerase II inhibition, DNA intercalation | Acute myeloid leukemia (AML) |
| Epirubicin | Topoisomerase II inhibition, DNA intercalation | Breast, esophageal, stomach, lung, ovarian, colorectal cancer |
| Aclacinomycin A | Primarily Topoisomerase I and II inhibition | Acute myeloid leukemia (AML), malignant lymphoma |
Note: This table represents a summary of well-established information for comparative purposes. Direct experimental data for this compound is not currently available in the public domain.
Experimental Protocols for Validation
Validating the broad-spectrum antitumor activity of this compound necessitates a series of rigorous in vitro and in vivo experiments. The following are detailed methodologies for key assays.
In Vitro Cytotoxicity Assays
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits the growth of a panel of cancer cell lines by 50% (IC50).
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin. Incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Staining: Harvest and wash the cells, then resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
3. Cell Cycle Analysis
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Wash the cells and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathway Analysis
The antitumor activity of anthracyclines is often mediated through complex signaling pathways. Investigating these pathways for this compound is crucial to understanding its mechanism of action.
Workflow for Signaling Pathway Investigation
References
Safety Operating Guide
Personal protective equipment for handling Aklaviketone
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and procedural efficacy. This guide provides essential, immediate safety and logistical information for handling Aklaviketone, including operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 116235-59-7
-
Molecular Formula: C₂₂H₁₈O₈
Hazard Assessment and Personal Protective Equipment (PPE)
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is limited, an SDS from CymitQuimica has been identified[1]. Due to the structural relationship of this compound to the tetracenequinone class of compounds, it is prudent to handle it with a high degree of caution. The parent compound, Tetracene, is known to be harmful if swallowed, cause skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer[2]. Therefore, a stringent approach to personal protection is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with indirect ventilation. A full-face shield should be worn in addition to goggles when there is a high risk of splashing. | To protect eyes from splashes and potential fumes. Polycarbonate lenses are recommended for their impact resistance[3]. |
| Skin Protection | Nitrile or butyl rubber gloves are highly recommended. A chemically resistant lab coat or coveralls should be worn to prevent skin exposure[2]. | To prevent skin contact, irritation, and potential absorption. Gloves should be inspected before use and removed properly to avoid contamination[4]. |
| Respiratory Protection | For operations with the potential to generate dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is recommended. In low-fume environments, an N95 mask may be suitable[3]. | To protect against the inhalation of harmful dust, fumes, or vapors. |
| Footwear | Closed-toed shoes are mandatory. For larger scale operations or where spills are possible, chemically resistant shoe covers or boots should be worn. | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
-
Preparation:
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order[2].
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Gather all necessary materials and equipment before beginning work to minimize movement in and out of the designated handling area.
-
Clearly label all containers with the chemical name and any known hazards.
-
-
Handling:
-
Don all required PPE as outlined in Table 1 before handling the chemical[2].
-
When weighing or transferring the solid compound, use techniques that minimize dust generation.
-
If creating solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Post-Handling:
Disposal Plan: Step-by-Step Procedures
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Solid Waste: Collect all solid this compound waste in a designated, clearly labeled, and sealed container for hazardous chemical waste[2].
-
Liquid Waste: Collect all solutions containing this compound in a compatible, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed[6].
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be placed in a sealed bag or container and disposed of as hazardous waste[2][4].
-
-
Waste Storage:
-
Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal service.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines[2][6].
-
Important Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. trimaco.com [trimaco.com]
- 4. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 5. fishersci.com [fishersci.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
